Engeletin (C₂₁H₂₂O₁₀, MW: 434.39 g/mol), systematically known as deoxydihydroquercetin-3-β-rhamnoside, is a naturally occurring flavanonol glycoside that has garnered significant scientific interest for its diverse pharmacological properties. This compound, characterized by its dihydroflavonol structure with a rhamnose sugar moiety, represents an important bioactive constituent found in several medicinal plants, particularly within the Liliaceae family. This compound's chemical structure consists of a flavanonol backbone with specific stereochemical configurations that influence its biological activity and metabolic fate. The compound typically presents as white to yellow crystalline solids with a melting point of 169-171°C and demonstrates limited aqueous solubility but good solubility in organic solvents such as DMSO (≥100 mg/mL) [1] [2].
This compound's significance in drug discovery stems from its multifaceted biological activities, including potent anti-inflammatory, antioxidant, antimicrobial, and metabolic regulatory properties. As a natural product with favorable toxicity profiles, it presents an attractive candidate for development as a therapeutic agent or lead compound. Recent advances in analytical techniques have enabled more precise characterization of this compound's physicochemical properties, pharmacokinetic behavior, and mechanism of action, facilitating its evaluation for various clinical applications. This technical guide provides a comprehensive resource for researchers and drug development professionals, consolidating current knowledge on this compound's sources, extraction methodologies, analytical techniques, and pharmacological mechanisms to support further investigation and development of this promising natural compound [1] [2].
This compound is distributed across several plant species, with significant variation in concentration among different sources. The primary natural sources of this compound include:
Smilax species: Smilax glabra Roxb. (Rhizoma Smilacis Glabrae, RSG) and Rhizoma Smilacis Chinae (RSC) represent the most significant sources of this compound, with RSC containing substantially higher quantities than RSG according to comparative analyses. Multiple studies have identified this compound as one of the principal flavonoid constituents in Smilax glabra rhizomes, alongside its stereoisomers including astilbin, neoastilbin, and isoastilbin [1] [3] [4].
Additional plant sources: this compound has also been isolated from Artocarpus dadah, Pieris japonica, Dioon spinulosum leaves, Engelhardia roxburghiana leaves, Nelumbo nucifera, Gynostemma pentaphyllum, Hymenaea martiana Hayne (Fabaceae), Inga stipularis DC. (fabaceae), and notably from wine, where it serves as a primary flavonoid compound, particularly in Chardonnay and Pinot Noir champagne varieties [1].
Table 1: Botanical Sources of this compound
| Source | Plant Part | Relative Abundance | Geographic Distribution |
|---|---|---|---|
| Rhizoma Smilacis Chinae | Rhizome | High | China, Southeast Asia |
| Smilax glabra Roxb. | Rhizome | Moderate to High | Southern China, Southeast Asia |
| Engelhardia roxburghiana | Leaves | Moderate | East Asia |
| Wine (Chardonnay, Pinot Noir) | Fermented product | Variable | Global |
| Artocarpus dadah | Not specified | Low to Moderate | Southeast Asia |
Advanced analytical techniques have enabled precise quantification of this compound in Smilax glabra extracts. UPLC-ESI-MS/MS analyses have consistently identified this compound as one of 34 major compounds in S. glabra rhizomes, with its concentration varying based on extraction methodology, geographical origin, and processing techniques. Studies employing UHPLC-ESI/LTQ-Orbitrap-MS have confirmed this compound as a marker compound in S. glabra, with quantitative analyses demonstrating consistent presence across multiple batches of plant material, supporting its utility for quality control standardization [5] [6] [4].
The distribution of this compound within plant tissues shows distinct patterns, with rhizomes accumulating higher concentrations compared to aerial parts in Smilax species. Tissue distribution studies in animal models following administration of S. glabra extracts have further revealed that this compound and its metabolites distribute widely to target organs including liver, intestine, kidney, and stomach, reflecting its pharmacokinetic behavior and potential sites of pharmacological action [7].
The extraction of this compound from plant material typically employs solvent-based methods optimized for flavonoid recovery. The most common protocols include:
Ethanol-based extraction: A standardized approach utilizes 70% ethanol in a 1:15 (g:mL) plant-to-solvent ratio employing hot reflux extraction, repeated twice to maximize yield. The combined extract is filtered through a 200-mesh sieve, centrifuged at 8000 rpm for 20 minutes, and the supernatant is concentrated under vacuum followed by lyophilization to obtain a dry powder. This method has been shown to effectively extract this compound while preserving its structural integrity and biological activity [5] [6].
Standard decoction: For clinical applications, a water-based standard decoction prepared according to traditional Chinese medicine principles offers advantages including environmental friendliness, cost-effectiveness, and clinical applicability. This method involves boiling plant material in water following a standardized process, yielding extracts suitable for pharmacological use while minimizing organic solvent residues [7].
Following initial extraction, this compound requires purification from complex plant matrices. Effective separation protocols include:
Macroporous resin fractionation: This method enables separation of this compound into medium-polarity fractions, effectively concentrating the compound while removing impurities. The process typically involves loading crude extract onto macroporous resin columns followed by stepwise elution with ethanol-water gradients, with this compound typically eluting in 30-70% ethanol fractions [7].
Chromatographic purification: For obtaining high-purity this compound for research applications, preparative HPLC and counter-current chromatography techniques have been employed. These methods leverage the differential polarity and solubility characteristics of this compound relative to structurally similar flavonoids such as astilbin and its stereoisomers [4].
Table 2: Extraction and Isolation Methods for this compound
| Method | Conditions | Advantages | Yield Considerations |
|---|---|---|---|
| Ethanol Reflux Extraction | 70% ethanol, 1:15 ratio, 2-3 cycles | High efficiency, reproducibility | Dependent on plant source quality |
| Hot Water Decoction | Boiling water, standardized process | Solvent-free, clinically applicable | Lower yield for non-polar components |
| Macroporous Resin | AB-8 or D101 resin, ethanol gradient | Effective pre-purification, scalable | Requires optimization of gradient |
| Preparative HPLC | C18 column, acetonitrile-water mobile phase | High purity obtainable | Low throughput, equipment intensive |
This compound demonstrates significant anti-inflammatory properties through multiple mechanisms, primarily via modulation of the NF-κB signaling pathway. Research has shown that this compound inhibits NF-κB activation, decreasing the production of inflammatory mediators including iNOS and COX-2. Additionally, this compound suppresses expression of TLR4-signaling downstream molecules such as MyD88, IRAK1, TRAF6, and TAK1 proteins. In vivo studies have confirmed that this compound (25-100 mg/kg, intraperitoneal) markedly reduces LPS-increased myeloperoxidase activity in mice, demonstrating potent anti-inflammatory effects [1] [2].
The immunomodulatory activities of this compound extend to various disease models. In cerebral ischemia-reperfusion injury, this compound promotes angiogenesis through the VEGF/vasohibin signaling pathway and stabilizes newly formed vessels via the angiopoietin-1/Tie-2 pathway. These effects contribute to improved blood supply to vital organs and protection of cellular activity following ischemic insult. Furthermore, this compound alleviates oxidative stress and inflammatory responses in BV-2 murine microglial cells induced by amyloid-β (1-42) through modulation of the Keap1/Nrf2 pathway, suggesting potential applications in neurodegenerative disorders [1].
This compound exhibits broad-spectrum antimicrobial activity against various pathogens, including clinically relevant strains:
Anti-Helicobacter pylori activity: Recent investigations (2025) have demonstrated that this compound contributes to the anti-H. pylori activity of S. glabra extracts. While astilbin shows approximately three-fold stronger urease inhibition than this compound, both compounds interact with sulfhydryl groups at the active site of urease, a critical enzyme for H. pylori survival and pathogenesis. Molecular docking studies confirm that this compound binds to the active site of H. pylori urease, inhibiting its activity and consequently impairing bacterial growth with MIC values ranging from 0.5 to 1.5 mg/mL for S. glabra extracts containing this compound [5] [6].
Broad-spectrum antimicrobial effects: this compound's antimicrobial activity extends beyond H. pylori, showing efficacy against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens including Candida albicans. The compound disrupts microbial membrane integrity and inhibits essential enzymatic processes, contributing to its antimicrobial profile. These properties support the traditional use of this compound-containing plants for treating infectious conditions [8] [1].
This compound demonstrates significant potential in regulating metabolic processes and treating systemic disorders:
Anti-hyperuricemic activity: this compound contributes to the uric acid-lowering effects of S. glabra preparations. Tissue distribution studies reveal that this compound and its metabolites accumulate in the liver, intestine, and kidney—key organs involved in uric acid metabolism. Molecular docking analyses indicate that this compound metabolites exhibit strong binding activities with target proteins including CNT2 (involved in purine absorption), XOD (xanthine oxidase, key enzyme in uric acid production), and URAT1 (urate transporter in renal tubules) [7].
Additional metabolic effects: this compound functions as a natural aldose reductase inhibitor, potentially delaying the development of chronic diabetic complications. It also demonstrates anti-obesity effects through activation of the β3-AR/AMPK signaling pathway, and exhibits cardioprotective properties by reducing oxidative stress via the Nrf2/HO-1 pathway [1].
The following diagram illustrates this compound's primary pharmacological mechanisms across different biological systems:
Diagram 1: Comprehensive overview of this compound's multifaceted pharmacological mechanisms across different biological systems and pathological conditions.
Advanced chromatographic and spectrometric methods have been established for the precise identification and characterization of this compound in complex plant matrices:
UPLC-ESI-MS/MS: Ultra Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry provides high-resolution separation and accurate identification of this compound. Typical parameters include: ACQUITY UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 μm); mobile phase comprising acetonitrile (eluent A) and formic acid aqueous solution (eluent B) with gradient elution; negative ion mode detection; mass accuracy within 5 ppm. This method enables simultaneous identification of this compound alongside related flavonoids in S. glabra extracts [5] [6] [4].
UHPLC-ESI/LTQ-Orbitrap-MS: This high-resolution mass spectrometry technique offers superior mass accuracy and sensitivity for this compound characterization. The method typically employs: UHPLC separation with C18 column; mobile phase of acetonitrile-water with formic acid modifier; negative ion mode monitoring of [M-H]− ion at m/z 433.1342; and MS/MS fragmentation pattern analysis. This technique can distinguish this compound from its stereoisomers based on retention behavior, UV absorption (λmax ≈ 290 nm), and characteristic fragmentation patterns [4].
Accurate quantification of this compound requires validated analytical methods suitable for different research and quality control applications:
Validation parameters: Established UHPLC-MS methods for this compound quantification demonstrate excellent linearity (r² > 0.999) across concentration ranges typically from 0.05-50 μg/mL, with limits of detection (LOD) around 0.01 μg/mL and limits of quantification (LOQ) approximately 0.05 μg/mL. Method validation shows satisfactory precision (RSD < 2%), repeatability (RSD < 3%), and recovery rates (95-105%) for accurate this compound quantification in plant materials [4].
Standardized quality control: For quality control of S. glabra materials, simultaneous quantification of this compound alongside marker compounds (astilbin, neoastilbin, isoastilbin, neoisoastilbin) provides comprehensive quality assessment. The Chinese Pharmacopoeia currently specifies astilbin content as the primary quality marker, but emerging research suggests including this compound as an additional marker would enhance quality control standards for S. glabra-based products [9] [4].
Table 3: Analytical Methods for this compound Characterization and Quantification
| Method | Conditions | Key Parameters | Applications |
|---|---|---|---|
| UPLC-ESI-MS/MS | C18 column, acetonitrile-formic acid gradient | m/z 433.1 [M-H]−, MS² fragments | Qualitative screening, metabolite profiling |
| UHPLC-ESI/LTQ-Orbitrap-MS | High resolution C18, negative ion mode | Mass accuracy < 5 ppm, characteristic fragments | Structural confirmation, isomer differentiation |
| Quantitative UHPLC-DAD | C18 column, gradient elution, 290 nm detection | Linear range 0.05-50 μg/mL, LOD 0.01 μg/mL | Quality control, content standardization |
| HPLC-UV | C18 column, isocratic or gradient elution | Retention time comparison, peak area quantification | Routine analysis, batch consistency |
Despite significant advances in understanding this compound's sources, properties, and biological activities, several research gaps remain to be addressed:
Synthetic approaches: Currently, no chemical synthesis method for this compound has been reported, with isolation relying exclusively on plant extraction. Development of efficient synthetic routes would ensure more consistent supply and enable structure-activity relationship studies through analog synthesis. The relatively low yield and purity of this compound from natural sources currently limit comprehensive clinical investigation [1].
Pharmacokinetic optimization: While pharmacokinetic studies indicate this compound is rapidly absorbed and widely distributed following administration, its oral bioavailability remains low with a half-life of approximately 3.7 hours. Formulation strategies to enhance bioavailability, such as nanoparticle delivery systems or prodrug approaches, represent important areas for future investigation [1] [7].
Clinical validation: Most pharmacological data on this compound derive from in vitro studies or animal models. Well-designed clinical trials are necessary to validate its therapeutic efficacy and safety in humans across various indications, particularly for metabolic disorders, inflammatory conditions, and infectious diseases where its mechanisms appear most promising [1] [9].
Target identification: While several molecular targets of this compound have been proposed, comprehensive target deconvolution studies using approaches such as chemical proteomics would provide more complete understanding of its mechanism of action and potential off-target effects [1] [7].
Future research directions should prioritize elucidating the complete absorption, distribution, metabolism, and excretion (ADME) profile of this compound, identifying its primary molecular targets through comprehensive binding assays, optimizing its chemical structure for enhanced potency and bioavailability, and conducting rigorously controlled clinical trials to establish therapeutic efficacy in human populations.
This compound represents a promising natural flavonoid glycoside with diverse pharmacological activities and potential therapeutic applications. Its presence in Smilax glabra and related species, particularly in rhizome tissues, provides a renewable source for further investigation and development. Well-established extraction and analytical methods enable reliable isolation and quantification of this compound from plant materials, supporting quality standardization efforts. The compound's multifaceted mechanisms of action, including modulation of NF-κB signaling, urease inhibition, and regulation of metabolic pathways, underlie its broad therapeutic potential across various disease models.
Engeletin exerts its effects by modulating several critical cellular signaling pathways. The following diagram illustrates the primary mechanism by which this compound protects intestinal epithelial cells, as identified in recent colitis research [1] [2].
This compound activates the AMPK/SIRT1/PGC-1α axis, promoting mitochondrial health and reducing colitis damage. [1] [2]
In addition to this core pathway, this compound interacts with other key signaling nodes [3] [4] [5]:
Extensive preclinical studies show this compound's therapeutic potential across multiple biological systems. Key quantitative findings from recent research are summarized in the table below.
| Therapeutic Area | Model System | Dose/Concentration | Key Effects & Metrics |
|---|---|---|---|
| Inflammatory Bowel Disease (IBD) | DSS-induced colitis mice [1] [2] | 10, 20, 40 mg/kg (oral) | ↓ Weight loss, DAI scores, colon shortening; ↑ ZO-1, claudin-1; ↓ apoptosis; ↑ ATP production |
| Colonic organoids [1] [2] | 10 μM | Restored barrier integrity; Ameliorated mitochondrial dysfunction | |
| Insulin Resistance | Human HepG2 liver cells [6] | 10, 100 μM | ↑ Glucose consumption; ↑ ISR-1, ISR-2, GLUT-2 expression; ↓ MDA, TNF-α, Caspase-3/9 |
| Intervertebral Disc Degeneration | Rat NP cells in vitro [4] | 10, 20, 40 μM | ↓ TNF-α-induced inflammatory mediators (iNOS, IL-1β, COX2); ↓ MMPs; ↓ apoptosis |
| Rat IDD model in vivo [4] | 10 μM (intradiscal injection) | Alleviated disc degeneration on imaging & histology | |
| Anti-Helicobacter pylori | H. pylori urease assay [7] | N/A (Component of SGR extract) | Inhibited urease activity (Astilbin, a related compound, showed stronger inhibition) |
For researchers looking to replicate key studies, here are methodologies for two major areas of investigation.
This protocol is adapted from the 2025 study on this compound's effects on mitochondrial function [1] [2].
This protocol is based on the 2025 study in HepG2 liver cells [6].
Despite its promise, several challenges must be addressed to advance this compound toward clinical application [3] [8] [5]:
This compound (ENG), a naturally occurring flavonoid glycoside with the molecular formula C21H22O10 and molecular weight of 434.39 g/mol, is increasingly recognized for its significant pharmacological potential [1] [2]. This dihydroflavonoid compound is chemically characterized as dihydrokaempferol 3-rhamnoside and is primarily extracted from various medicinal plants, including Smilax glabra Roxb. (Tu fuling), Rhizoma Smilacis Chinae, Engelhardia roxburghiana, and is also present in wine [3] [4] [1]. This compound exhibits favorable physicochemical properties with low cytotoxicity, making it a promising candidate for therapeutic development. Pharmacokinetic studies reveal that this compound undergoes rapid absorption and wide distribution following administration, yet it demonstrates relatively low bioavailability with an oral half-life of approximately 3.7 hours [4]. As a multifunctional phytochemical, this compound has demonstrated remarkable anti-inflammatory, antioxidant, anti-tumor, and immunomodulatory activities across various disease models, positioning it as a compelling subject for drug development research [4] [5].
This compound exhibits potent anti-inflammatory effects primarily through modulation of key signaling pathways:
NF-κB Pathway Inhibition: this compound effectively suppresses the TLR4/NF-κB signaling cascade, reducing the expression of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6 [3] [4] [6]. This inhibition occurs through preventing IκBα phosphorylation and subsequent nuclear translocation of NF-κB subunits, thereby blocking the transcription of inflammatory mediators [3].
MAPK Signaling Regulation: this compound modulates the activation of p38, JNK, and ERK pathways, which are crucial in stress-induced inflammatory responses [3]. This regulation contributes to reduced production of matrix-degrading enzymes and inflammatory mediators, particularly evident in osteoarthritis models [3].
Inflammasome Suppression: Research indicates this compound's ability to inhibit NLRP3 inflammasome activation, thereby reducing caspase-1-mediated maturation of IL-1β and IL-18, which play pivotal roles in sterile inflammatory conditions [4].
This compound enhances cellular antioxidant defenses through multiple interconnected mechanisms:
Nrf2 Pathway Activation: this compound potently activates the Nrf2 antioxidant signaling cascade, promoting the dissociation of Nrf2 from its cytoplasmic inhibitor Keap1 and facilitating its nuclear translocation [3] [7] [6]. This leads to upregulated expression of antioxidant enzymes including HO-1, NQO1, SOD, and catalase [3] [7].
Mitochondrial Protection: this compound specifically targets mitochondrial dysfunction by activating the AMPK/SIRT1/PGC-1α signaling axis, enhancing mitochondrial biogenesis, improving electron transport chain function, and reducing mitochondrial ROS production [7] [1] [2]. This mechanism is particularly relevant in intestinal epithelial cells and cardiomyocytes [6] [2].
Direct Free Radical Scavenging: The flavonoid structure of this compound enables direct neutralization of reactive oxygen species including superoxide anions, hydroxyl radicals, and hydrogen peroxide, thereby reducing lipid peroxidation and cellular damage [8] [6].
The therapeutic efficacy of this compound stems from its ability to simultaneously target multiple pathways across various disease contexts. The compound functions as a dual regulator of both NF-κB and Nrf2 pathways, effectively balancing inflammatory and antioxidant responses [6]. Additionally, this compound demonstrates cross-talk between autophagy activation and apoptosis inhibition, further enhancing its cytoprotective effects [3] [7].
Figure 1: this compound's Core Signaling Pathways - This diagram illustrates this compound's dual modulation of pro-inflammatory (red) and antioxidant/mitochondrial (green/blue) pathways, demonstrating its multi-target mechanism of action.
Insulin Resistance and Diabetes: this compound demonstrates significant potential in managing insulin resistance and diabetes through multiple mechanisms. In human HepG2 liver cells with induced insulin resistance, this compound (10-100 μM) enhanced glucose consumption and upregulated key insulin signaling molecules including insulin receptor substrates (ISR-1, ISR-2) and glucose transporter 2 (GLUT-2) [8] [9]. The compound also ameliorated oxidative stress in this model by decreasing malondialdehyde (MDA) levels while increasing glutathione (GSH) and superoxide dismutase (SOD) activities [8]. Additionally, this compound reduced apoptosis markers (caspase-3, caspase-9) and inflammatory mediators (TNF-α), showing effects comparable to metformin, a first-line antidiabetic medication [8] [9]. These findings position this compound as a promising multi-target therapeutic candidate for diabetes and related metabolic disorders.
Obesity-Related Conditions: this compound has demonstrated potential in addressing obesity through activation of the β3-AR/AMPK signaling pathway, which stimulates brown adipose tissue activity and mitochondrial function in adipocytes [4]. This mechanism promotes energy expenditure and may counter metabolic dysfunction associated with obesity [4].
Inflammatory Bowel Disease (IBD): this compound exhibits remarkable efficacy in experimental models of IBD through protection of intestinal barrier integrity and modulation of mitochondrial function [7] [1] [2]. In DSS-induced colitis mice, this compound administration (10-40 mg/kg) significantly alleviated disease symptoms, including weight loss, colon shortening, and disease activity index scores [7] [1]. The compound restored intestinal barrier function by upregulating tight junction proteins (ZO-1, claudin-1) and preserving goblet cells [7] [1]. Mechanistically, this compound activated the AMPK/SIRT1/PGC-1α signaling axis, enhancing mitochondrial biogenesis, improving ATP production, and reducing epithelial apoptosis [7] [1]. These effects were accompanied by suppression of NF-κB-mediated inflammation and activation of the Nrf2 antioxidant pathway [7] [1] [2].
Crohn's Disease-Like Colitis: this compound demonstrates specific efficacy in Crohn's disease-like models by inhibiting TLR4-NF-κB signaling pathway and modulating macrophage polarization [10]. This action reduces the production of pro-inflammatory cytokines and chemokines, thereby attenuating intestinal inflammation [10].
Myocardial Ischemia-Reperfusion Injury (MIRI): this compound provides significant cardioprotection in MIRI models by functioning as a dual regulator of both NF-κB and Nrf2 pathways [6]. In H9c2 cardiomyocytes subjected to hypoxia-reoxygenation, this compound treatment (5-20 μM) dose-dependently improved cell viability, reduced inflammatory cytokine expression (TNF-α, IL-1β, IL-6), and suppressed oxidative stress markers [6]. The compound also inhibited ferroptosis, an iron-dependent form of cell death, by decreasing intracellular ferrous iron accumulation and enhancing glutathione peroxidase 4 (GPX4) expression [6]. In vivo, this compound alleviated myocardial infarction in a left anterior descending artery mouse model, confirming its therapeutic potential for ischemic heart conditions [6].
Osteoarthritis: this compound protects chondrocytes from TNF-α-induced damage by reducing apoptosis and extracellular matrix degradation while scavenging intracellular ROS through Nrf2 pathway activation [3].
Neurological Disorders: In cerebral ischemia-reperfusion injury models, this compound promotes angiogenesis through VEGF/vasohibin signaling and stabilizes newly formed vessels via the Ang-1/Tie-2 pathway [4]. Additionally, it alleviates oxidative stress and neuroinflammation in Alzheimer's disease models [4].
Pulmonary Conditions: this compound demonstrates efficacy in acute lung injury and pulmonary fibrosis models through suppression of NF-κB and TGF-β1 signaling pathways [4].
Table 1: Quantitative Effects of this compound on Oxidative Stress Markers Across Disease Models
| Disease Model | MDA Reduction | GSH Increase | SOD Enhancement | ROS Suppression | Reference |
|---|---|---|---|---|---|
| Insulin Resistance (HepG2) | Significant decrease | Significant increase | Significant enhancement | Not reported | [8] [9] |
| Myocardial Injury (H9c2) | Dose-dependent reduction | Dose-dependent elevation | Dose-dependent improvement | Significant inhibition | [6] |
| Experimental Colitis (Mice) | Marked reduction | Marked elevation | Marked enhancement | Significant suppression | [7] [1] |
| Osteoarthritis (Chondrocytes) | Not reported | Not reported | Not reported | Significant scavenging | [3] |
Table 2: Anti-inflammatory Effects of this compound Across Disease Models
| Disease Model | TNF-α Inhibition | IL-1β Reduction | IL-6 Suppression | NF-κB Pathway Modulation | Reference |
|---|---|---|---|---|---|
| Insulin Resistance | Significant decrease | Not reported | Not reported | Inhibition | [8] [9] |
| Myocardial Injury | Dose-dependent inhibition | Dose-dependent reduction | Dose-dependent suppression | Downregulation | [6] |
| Experimental Colitis | Significant reduction | Not reported | Not reported | Significant suppression | [7] [1] |
| Osteoarthritis | Significant decrease | Not reported | Not reported | Pathway inhibition | [3] |
Cell Culture and Insulin Resistance Induction:
Assessment Methods:
Animal Model Establishment:
Disease Assessment and Sample Collection:
Molecular Analyses:
Hypoxia-Reoxygenation Model:
Assessment Methods:
Figure 2: Experimental Workflow for this compound Studies - This diagram outlines the standardized methodology for evaluating this compound's efficacy in both in vitro and in vivo models, ensuring comprehensive assessment of its therapeutic potential.
Despite promising preclinical results, several significant research gaps remain in understanding this compound's therapeutic potential and advancing its clinical translation:
Bioavailability Optimization: this compound currently demonstrates low oral bioavailability (approximately 3.7-hour half-life) which limits its clinical application [4]. Future research should focus on delivery system optimization through nanotechnology, prodrug approaches, or formulation strategies to enhance its absorption and distribution [4].
Clinical Validation: All current evidence derives from preclinical models including cell cultures and animal studies [4] [5]. Well-designed clinical trials are essential to validate this compound's efficacy, optimal dosing, and safety profile in human populations [4].
Synergistic Combinations: Research on potential synergistic effects of this compound with existing therapeutics remains limited [8] [9]. Combination studies with standard medications could reveal enhanced efficacy or reduced dosing requirements [8] [9].
Synthetic Approaches: Currently, this compound is primarily extracted from natural sources with relatively low yield and purity [4]. Development of efficient synthetic methodologies would ensure better supply for comprehensive research and potential clinical use [4].
Long-term Safety Profile: While this compound demonstrates low cytotoxicity in short-term studies, its chronic toxicity and organ-specific effects require thorough investigation through extended-duration toxicological studies [4].
Engeletin exerts its cytoprotective effects primarily by modulating the Keap1-Nrf2-ARE signaling pathway, a central regulatory system for cellular defense against oxidative and electrophilic stress [1] [2] [3].
The diagram below illustrates this core mechanism.
Core mechanism of this compound-induced Nrf2 pathway activation.
The activation of the Nrf2 pathway by this compound leads to the coordinated upregulation of a wide range of cytoprotective proteins. The table below summarizes key experimental findings from cellular and animal studies.
| Experimental Model | Inducer / Disease Model | Measured Outcomes | Key Results with this compound Treatment | Primary Citation |
|---|---|---|---|---|
| BV-2 Microglial Cells | Aβ1–42 (5 μM) [4] | Oxidative Stress Markers | ↓ ROS, ↓ MDA; ↑ GSH-Px, ↑ SOD activity [4] | [4] |
| Neuroinflammation Markers | ↓ NO production, ↓ iNOS; ↓ TNF-α, IL-1β, IL-6 (protein & mRNA) [4] | [4] | ||
| DSS-Induced Colitis in Mice | Dextran Sulfate Sodium [5] | Disease Activity & Barrier Integrity | Improved DAI scores, restored colon length; ↑ ZO-1, Claudin-1 [5] | [5] |
| Mitochondrial Function | ↑ ATP production, ↑ mtDNA levels, ↑ Complex I/IV activity [5] | [5] | ||
| Apoptosis Regulation | ↓ Bax/Bcl2 ratio, ↓ c-caspase3 [5] | [5] |
Recent research reveals that this compound's benefits extend beyond the classic antioxidant response to include mitochondrial protection. In a colitis model, this compound was shown to activate the AMPK/SIRT1/PGC-1α signaling axis [5].
The experimental workflow and this expanded mechanism are visualized below.
Expanded mechanism of this compound involving mitochondrial protection.
For researchers aiming to replicate or build upon these findings, here is a summary of key methodological details.
| Protocol Aspect | BV-2 Microglia Study [4] | DSS-Colitis Mouse Study [5] |
|---|---|---|
| In Vitro Model | Murine BV-2 microglial cells stimulated with Aβ1–42 (5 μM) for 24h to induce AD-like pathology [4]. | Mouse colonic organoids treated with DSS (2.5%) for 24h. This compound (10 μM) was applied 30 minutes prior to DSS [5]. |
| In Vivo Model | Not conducted in the cited study. | C57BL/6 male mice (6-8 weeks). Colitis induced with 2.5% DSS in drinking water for 7 days [5]. |
| Compound Treatment | This compound treatment on BV-2 cells alongside Aβ1–42 challenge [4]. | This compound (10, 20, 40 mg/kg) dissolved in corn oil, administered daily by oral gavage starting 3 days before DSS [5]. |
| Key Assays | - Cell viability & LDH release
Engeletin primarily exerts its anti-inflammatory effects by targeting key points in the NF-κB signaling cascade, as illustrated below. Multiple studies confirm its action on the TLR4-regulated NF-κB pathway and its interaction with the MAPK pathway [1] [2] [3].
This compound inhibition of NF-κB and MAPK signaling pathways.
The diagram shows that this compound's inhibition is multi-faceted:
The table below summarizes key experimental findings that demonstrate this compound's efficacy in inhibiting NF-κB signaling across different biological systems.
| Disease Model | Experimental System | Key Findings Related to NF-κB Inhibition | Signaling Pathways Involved |
|---|
| Crohn's-like Colitis [1] | TNBS-induced murine model; RAW264.7 macrophages | • Alleviated inflammatory symptoms & improved barrier integrity • Inhibited TNF-α, IL-1β, IL-6 expression • Inhibited M1 macrophage polarization | TLR4/NF-κB | | Intervertebral Disc Degeneration [2] | TNF-α-induced rat nucleus pulposus cells; Rat puncture model | • Reduced expression of iNOS, COX-2, IL-1β, IL-6 • Downregulated MMP-3, MMP-9, MMP-13 • Inhibited phosphorylation of IKK, IκBα, p65, p38, JNK, ERK | NF-κB / MAPK | | Myocardial Ischemia-Reperfusion [4] | H9c2 cells (Hypoxia/Reoxygenation); Rat LAD model | • Suppressed IL-1β, IL-6, TNF-α • Downregulated phosphorylation of p65 (NF-κB subunit) • Activated the Nrf2 antioxidant pathway | NF-κB / Nrf2 | | Experimental Colitis (IBD) [5] | DSS-induced murine model; Colonic organoids | • Suppressed NF-κB-mediated inflammation • Activated AMPK/SIRT1/PGC-1α signaling (mitochondrial protection) | NF-κB / AMPK/SIRT1/PGC-1α |
For researchers looking to replicate or build upon these findings, here are the methodologies for key experiments.
While the evidence for this compound's mechanism is robust, its development faces challenges, primarily its low oral bioavailability and limited solubility [6] [7]. Future work should focus on:
Engeletin (ENG), a naturally occurring flavonoid glycoside with the chemical name deoxydihydroquercetin-3-β-rhamnoside, has emerged as a promising therapeutic candidate for diabetes complications and other oxidative stress-related conditions. With the molecular formula C21H22O10 and a molecular weight of 434.39 g/mol, this dihydroflavonol is primarily extracted from traditional medicinal plants including Rhizoma Smilacis Glabrae (Tu fuling), Engelhardia roxburghiana, and various grape and wine varieties [1]. This compound's significance in drug development stems from its potent aldose reductase (AR) inhibitory activity, which positions it as a promising candidate for addressing diabetic complications, particularly diabetic neuropathy [1].
The compound demonstrates a favorable pharmacokinetic profile characterized by rapid absorption and distribution, though it suffers from relatively low bioavailability and an oral half-life of approximately 3.7 hours [1]. This compound reaches maximum plasma concentration roughly 0.25 hours after oral administration, indicating quick absorption, but its therapeutic application faces challenges due to limited aqueous solubility and poor permeability that restrict its ability to reach target sites in effective concentrations [2]. These physicochemical and pharmacokinetic limitations have prompted research into novel delivery systems, including nanostructured lipid carriers designed to enhance brain delivery and overall bioavailability [2].
Table 1: Fundamental Characteristics of this compound
| Property | Description |
|---|---|
| Chemical Name | Deoxydihydroquercetin-3-β-rhamnoside |
| Molecular Formula | C21H22O10 |
| Molecular Weight | 434.39 g/mol |
| Primary Natural Sources | Rhizoma Smilacis Glabrae, Engelhardia roxburghiana, wine grapes |
| Bioavailability | Low oral bioavailability |
| Half-Life | ~3.7 hours (oral administration) |
| Key Biological Activity | Aldose reductase inhibition |
The polyol pathway plays a central role in the pathogenesis of diabetic complications, with aldose reductase (AR) serving as the rate-limiting enzyme that catalyzes the reduction of glucose to sorbitol using NADPH as a cofactor [3]. Under hyperglycemic conditions, this pathway becomes significantly activated, leading to sorbitol accumulation within cells which creates osmotic stress and disrupts electron transport in mitochondria [3]. Additionally, the consumption of NADPH during this process impairs antioxidant defense systems by reducing glutathione regeneration, thereby increasing oxidative stress and causing damage to nerve fibers that manifests as the severe pain symptoms characteristic of diabetic neuropathy [3].
This compound functions as a natural aldose reductase inhibitor that directly targets this pathogenic process [1]. By competitively inhibiting AR, this compound reduces sorbitol accumulation and mitigates the associated oxidative stress damage in neural tissues. This mechanism is particularly valuable for addressing diabetic neuropathy, a debilitating complication affecting approximately half of all diabetic patients and representing a leading cause of lower extremity amputations and chronic wounds [3]. The inhibitory action on aldose reductase not only alleviates symptoms but also addresses the underlying molecular pathology of diabetic complications, positioning this compound as a promising disease-modifying agent rather than merely a symptomatic treatment [1].
Beyond its aldose reductase inhibitory activity, this compound exhibits a remarkably diverse pharmacological profile that includes anti-inflammatory, antioxidant, anti-tumor, and metabolic regulatory effects across multiple physiological systems [1]. These broad therapeutic activities stem from this compound's ability to modulate numerous signaling pathways, with the NF-κB pathway being one of its most frequently targeted mechanisms [1]. In various disease models, including atherosclerosis, acute lung injury, liver injury, and endometritis, this compound demonstrates significant inhibition of NF-κB signaling, resulting in reduced expression of pro-inflammatory cytokines and chemokines [1].
The Keap1/Nrf2 pathway represents another crucial mechanism through which this compound exerts its antioxidant effects, particularly evident in neurodegenerative conditions like Alzheimer's disease [2] [1]. By activating Nrf2, this compound enhances cellular antioxidant defense systems and mitigates oxidative damage. Additionally, this compound modulates the AMPK/SIRT1/PGC-1α signaling axis, a master regulator of mitochondrial biogenesis and energy metabolism [4]. Recent research has elucidated how this compound activates this pathway to ameliorate mitochondrial dysfunction in experimental colitis models, thereby restoring intestinal barrier integrity and reducing epithelial apoptosis through improved mitochondrial performance [4].
Table 2: Primary Molecular Targets and Therapeutic Effects of this compound
| Molecular Target/Pathway | Observed Effects | Therapeutic Applications |
|---|---|---|
| Aldose Reductase Inhibition | Reduced sorbitol accumulation, decreased oxidative stress | Diabetic neuropathy, chronic diabetes complications |
| NF-κB Signaling Suppression | Reduced pro-inflammatory cytokine production | Atherosclerosis, acute lung injury, liver injury, endometritis |
| Keap1/Nrf2 Pathway Activation | Enhanced antioxidant defenses, reduced oxidative damage | Alzheimer's disease, neurodegenerative conditions |
| AMPK/SIRT1/PGC-1α Activation | Improved mitochondrial function, reduced epithelial apoptosis | Inflammatory bowel disease, metabolic disorders |
| MAPK Pathway Modulation | Regulated inflammatory response | Pelvic inflammatory disease, osteoarthritis |
Recent investigations have demonstrated this compound's promising effects in experimental models of insulin resistance and diabetes. A 2025 study utilizing human HepG2 liver cells induced into insulin resistance with 30 mM glucose and 50 nM insulin over 48 hours revealed that this compound treatment significantly increased glucose consumption and enhanced the expression of key insulin signaling components including ISR-1, ISR-2, and GLUT-2 transporters [5]. These improvements in insulin sensitivity were comparable to those observed with metformin, a first-line antidiabetic medication, suggesting this compound's potential as an effective therapeutic agent for insulin resistance [5].
This compound additionally ameliorated oxidative cell damage in this model, as evidenced by decreased malondialdehyde (MDA) levels and increased glutathione (GSH) and superoxide dismutase (SOD) activities [5]. Furthermore, the compound reduced apoptosis markers including caspase-3 and caspase-9, along with pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) [5]. The study employed a dose-range of 10-100 μM this compound, with treatments administered one hour prior to insulin resistance induction, demonstrating both protective and therapeutic effects against insulin resistance and its associated oxidative cellular damage [5].
In a murine model of dextran sulfate sodium (DSS)-induced colitis, this compound administration at doses of 10, 20, and 40 mg/kg significantly alleviated colitis symptoms including weight loss, disease activity index scores, and colon shortening while restoring intestinal barrier integrity through upregulation of tight junction proteins (ZO-1, claudin-1) [4]. These beneficial effects were mechanistically linked to this compound's ability to activate the AMPK/SIRT1/PGC-1α axis, leading to improved mitochondrial function evidenced by enhanced ATP production, increased mtDNA levels, and improved complex I/IV activity [4].
Notably, pharmacological inhibition of PGC-1α completely abolished this compound's mitochondrial protective and anti-apoptotic effects, confirming the essential role of this pathway in its mechanism of action [4]. The experimental protocol involved administering this compound dissolved in corn oil via daily oral gavage three days before DSS exposure, with the medium dose (20 mg/kg) demonstrating optimal efficacy based on dose-response evaluation [4].
Figure 1: this compound activates the AMPK/SIRT1/PGC-1α signaling axis to improve mitochondrial function and reduce apoptosis in experimental colitis models [4].
The following detailed protocol has been established for evaluating this compound's effects on insulin resistance in hepatic cell models:
For investigating this compound's effects on mitochondrial function in inflammatory bowel disease:
Figure 2: this compound inhibits aldose reductase in the polyol pathway, reducing sorbitol accumulation and oxidative stress that lead to diabetic neuropathy [3] [1].
Despite this compound's promising pharmacological activities, its therapeutic application faces significant challenges due to limited solubility and poor permeability that restrict bioavailability [2]. To address these limitations, researchers are developing innovative drug delivery systems, particularly nanostructured lipid carriers designed to enhance this compound's ability to cross biological barriers including the blood-brain barrier [2]. These lipid-based systems offer similar composition to natural lipids present in the body, potentially enabling free transit across the BBB and increasing bioavailability for neurological applications such as Huntington's disease therapy [2].
A theoretically proposed formulation of This compound-nanostructured lipid nanocarriers involves intranasal administration to bypass first-pass metabolism and directly target neurological conditions [2]. This delivery approach leverages the nanoformulation's potential to enhance solubility, protect this compound from degradation, and improve its distribution to target tissues. Future research should focus on optimizing these delivery systems through comprehensive characterization of their physicochemical properties, stability profiles, and in vivo performance to translate the theoretical benefits into practical therapeutic applications [2].
The current research landscape reveals several significant gaps that must be addressed to advance this compound toward clinical application. Perhaps most notably, no chemical synthesis method for this compound has been reported, resulting in relatively low yield and purity that limit comprehensive clinical studies [1]. Additionally, while numerous preclinical studies have demonstrated this compound's efficacy across various disease models, well-controlled clinical trials in human populations are entirely lacking, creating a substantial translational gap between animal studies and human therapeutic applications [1].
Future research priorities should include:
The table below summarizes key information about this compound from the search results:
| Aspect | Details |
|---|---|
| Chemical Description | A flavanonol rhamnoside (a type of flavonoid) [1]. |
| IUPAC Name | (2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]-4H-chromen-4-one [1]. |
| Molecular Formula | C₂₁H₂₂O₁₀ [1] [2] [3] |
| Molecular Weight | 434.39 - 434.40 g/mol [1] [2] [3] |
| CAS Number | 572-31-6 [2] [3] [4] |
| Natural Sources | Leaves of Engelhardia roxburghiana and E. chrysolepsis; roots of Smilax species (e.g., S. glabra, S. bockii warb); bark of Hymenaea martiana; Pieris japonica; Dioon spinulosum; white grapes and wine [5] [6] [7]. |
Here is what is known about how this compound is obtained, and the specific gaps in technical detail:
Research indicates this compound has diverse biological activities, primarily through inhibiting the NF-κB signaling pathway. The diagram below summarizes its potential effects on different bodily systems.
Summary of this compound's reported pharmacological effects across different bodily systems, largely linked to its anti-inflammatory action.
Engeletin exerts its effects by simultaneously targeting multiple signaling pathways. The following diagram outlines the primary molecular mechanisms identified in recent studies.
The dual regulation of the Nrf2 and NF-κB pathways allows this compound to effectively combat oxidative stress and inflammation, two core pathological processes in many diseases [1] [2] [3].
The following table summarizes the core quantitative findings from pivotal studies on this compound.
| Disease Model | Experimental System | Key Findings | Mechanisms Implicated |
|---|
| Myocardial Ischemia Reperfusion Injury (MIRI) [1] | H9c2 cells (Hypoxia-Reoxygenation) | • Reversed HR-induced cell viability loss • ↓ ROS, MDA, IL-1β, IL-6, TNF-α • ↓ Apoptosis and intracellular ferrous iron | Dual activation of Nrf2 and inhibition of NF-κB pathways | | Osteoarthritis [2] [4] | Rat chondrocytes (TNF-α induced) | • ↓ Apoptosis (↓Bax, ↓Caspase-3, ↑Bcl-2) • Scavenged intracellular ROS • Maintained mitochondrial membrane potential | Activation of Nrf2 pathway; Inhibition of NF-κB and MAPK pathways | | Alzheimer's Disease Model [3] | BV-2 microglial cells (Aβ1–42 induced) | • ↓ ROS and MDA production • ↑ GSH-Px and SOD activities • ↓ NO, TNF-α, IL-1β, IL-6 | Activation of Keap1/Nrf2 pathway | | Insulin Resistance [5] | Human HepG2 liver cells | • Increased glucose consumption • ↑ ISR-1, ISR-2, and GLUT-2 expression • ↓ Oxidative stress and apoptosis (↓Cas-3, Cas-9) | Improved insulin signaling and antioxidant defense |
The methodology from the 2025 MIRI study provides a robust example of how to evaluate this compound's efficacy in a controlled cell model [1].
Despite promising results, several challenges remain for the development of this compound as a therapeutic agent [6] [7]:
To address these gaps, researchers are exploring novel strategies, such as:
This compound (dihydrokaempferol 3-rhamnoside) is a naturally occurring flavonoid compound belonging to the flavanonol glycoside class, with the molecular formula C21H22O10 and a molecular weight of 434.39 g/mol. This phytochemical is primarily extracted from traditional medicinal herbs such as Smilax glabra Roxb. (Tu fuling) and is also found in various fruits and vegetables, including grapes and wine. This compound has attracted significant research interest due to its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, anti-apoptotic, and immunomodulatory properties. These characteristics make it a promising candidate for therapeutic development across various disease domains, including musculoskeletal disorders, inflammatory bowel diseases, metabolic conditions, and neurological pathologies.
The therapeutic potential of this compound has been extensively investigated in numerous preclinical models, demonstrating efficacy in mitigating disease progression through modulation of critical signaling pathways such as NF-κB, MAPK, Nrf2, and AMPK/SIRT1/PGC-1α. However, a critical factor influencing its translational success is the selection of appropriate administration routes that optimize bioavailability while minimizing potential side effects. These application notes provide a comprehensive compilation of established administration protocols, dosing regimens, and practical considerations for researchers investigating this compound in preclinical models, thereby facilitating standardized methodology across studies and enhancing the reproducibility of experimental outcomes.
Table 1: Summary of this compound Administration Routes in Preclinical In Vivo Models
| Administration Route | Disease Model | Dosing Regimen | Vehicle | Key Findings | Reference |
|---|---|---|---|---|---|
| Intradiscal Injection | Rat Intervertebral Disc Degeneration (IDD) | 10 μL of 80 μM this compound, single injection | Not specified | Alleviated IDD progression, reduced inflammation and apoptosis | [1] [2] |
| Intra-articular Injection | Rat Osteoarthritis (ACLT model) | 50 μL of 80 μM this compound, twice weekly for 6 weeks | Saline | Ameliorated cartilage degradation, reduced ECM destruction | [3] |
| Oral Gavage | DSS-induced Colitis (Mouse) | 10, 20, 40 mg/kg/day, 7 days | Corn oil | Significantly alleviated colitis symptoms, restored intestinal barrier | [4] [5] |
| Oral Gavage | TNBS-induced Colitis (Mouse) | 25, 50 mg/kg/day, 7 days | Corn oil | Attenuated inflammatory response, improved epithelial barrier integrity | [6] |
| Intraperitoneal Injection | Cervical Cancer Xenograft (Mouse) | 20, 40 mg/kg/day, duration not specified | Saline | Suppressed tumor growth, reduced NF-κB signaling | [7] |
Table 2: Summary of this compound's Mechanisms of Action Across Disease Models
| Disease Model | Signaling Pathways Modulated | Cellular Processes Affected | Key Molecular Markers |
|---|---|---|---|
| Intervertebral Disc Degeneration | NF-κB, MAPK (p38, JNK, ERK) | Inflammation, Apoptosis, ECM Metabolism | ↓p-p65, ↓p-IκBα, ↓p-p38, ↓p-JNK, ↓MMP-3/9/13, ↓ADAMTS, ↑Collagen II, ↑Aggrecan |
| Osteoarthritis | Nrf2, NF-κB, MAPK | Oxidative Stress, Apoptosis, ECM Degradation | ↑Nrf2 nuclear translocation, ↑HO-1, ↑NQO-1, ↓ROS, ↓MMP-3/9, ↑Collagen II, ↑Aggrecan |
| Inflammatory Bowel Disease | AMPK/SIRT1/PGC-1α, TLR4/NF-κB, Nrf2 | Mitochondrial Biogenesis, Barrier Function, Inflammation | ↑p-AMPK, ↑SIRT1, ↑PGC-1α, ↑ZO-1, ↑Claudin-1, ↓p-p65, ↓TNF-α, ↓IL-1β, ↓IL-6 |
| Cervical Cancer | NF-κB | Proliferation, Angiogenesis, Metastasis | ↓p-p65, ↓CCL2, ↓VEGFA, ↑Bax, ↓Bcl-2 |
| Insulin Resistance | Insulin Signaling | Glucose Metabolism, Oxidative Stress | ↑ISR-1, ↑ISR-2, ↑GLUT-2, ↓TNF-α, ↓Caspase-3/9 |
The diagrams below illustrate the primary molecular mechanisms through which this compound exerts its therapeutic effects across different disease contexts:
These application notes provide comprehensive protocols for this compound administration in preclinical models, highlighting the compound's versatility across multiple disease contexts and administration routes. The documented efficacy in mitigating disease progression through modulation of critical signaling pathways supports its continued investigation as a promising therapeutic candidate. Researchers should select administration routes based on the specific disease model, target tissue, and research objectives, while adhering to the detailed methodological considerations outlined herein to ensure experimental reproducibility and translational relevance.
This compound (dihydrokaempferol 3-rhamnoside) is a natural flavonoid compound predominantly found in Smilax glabra Roxb. and various other plant species including Engelhardia roxburghiana and certain grape varieties. [1] [2] [3] With the molecular formula C₂₁H₂₂O₁₀ and a molecular weight of 434.39 g/mol, this compound has attracted significant scientific interest due to its diverse pharmacological properties, including potent anti-inflammatory, antioxidant, and anti-apoptotic activities. [1] [3] These properties position this compound as a promising candidate therapeutic for neurodegenerative disorders, particularly Alzheimer's Disease (AD), where oxidative stress and neuroinflammation play critical pathogenic roles.
The pathological complexity of AD, characterized by amyloid-β (Aβ) plaques, neurofibrillary tangles, chronic neuroinflammation, and oxidative stress, necessitates multi-target therapeutic approaches. [4] this compound's ability to simultaneously modulate multiple key pathways implicated in AD pathogenesis—including the Keap1/Nrf2 antioxidant system, NF-κB-mediated inflammation, and apoptotic pathways—makes it particularly attractive for further investigation and development. [1] [5] [3] Current research demonstrates its efficacy in both in vitro and in vivo AD models, showing significant protection against Aβ-induced toxicity, reduction of oxidative stress markers, and attenuation of neuroinflammatory responses. [5]
This compound exerts its neuroprotective effects in Alzheimer's disease models through modulation of several critical signaling pathways, with the Keap1/Nrf2 pathway representing a primary mechanism. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor Keap1 and targeted for proteasomal degradation. This compound disrupts this interaction, facilitating Nrf2 nuclear translocation where it binds to the Antioxidant Response Element (ARE), initiating transcription of cytoprotective genes including heme oxygenase-1, NAD(P)H quinone dehydrogenase 1, and various glutathione-metabolizing enzymes. [5] This enhanced antioxidant capacity helps neutralize Aβ-induced oxidative stress, a key contributor to neuronal damage in AD.
Concurrently, this compound demonstrates potent anti-inflammatory activity through suppression of the NF-κB signaling pathway. In microglial cells activated by Aβ exposure, this compound inhibits IκB kinase (IKK) activity, preventing IκB degradation and subsequent NF-κB nuclear translocation. [5] [3] This mechanism reduces the production of pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, and iNOS, creating a more favorable neuronal microenvironment. Additional studies suggest this compound may influence other relevant pathways including MAPK signaling and mitochondrial protection via the AMPK/SIRT1/PGC-1α axis, indicating a multi-faceted approach to neuroprotection. [1] [6]
Figure 1: this compound modulates both the Keap1/Nrf2 antioxidant pathway and NF-κB inflammatory signaling in Alzheimer's disease models. By activating Nrf2 and inhibiting NF-κB, this compound counteracts Aβ-induced oxidative stress and neuroinflammation. Solid arrows indicate activation or induction; blocked arrows indicate inhibition.
BV-2 murine microglial cells are recommended for investigating this compound's effects on neuroinflammation and oxidative stress in AD models. Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂. [5] For experimental procedures, plate cells at appropriate densities (e.g., 1×10⁵ cells/well in 24-well plates for ELISA and ROS detection; 5×10⁵ cells/well in 6-well plates for Western blot analysis) and allow to adhere for 24 hours prior to treatment.
Aβ1-42 oligomer preparation: Dissolve synthetic Aβ1-42 peptide in hexafluoroisopropanol (HFIP) to 1 mM concentration, aliquot, and evaporate HFIP under vacuum. Resuspend peptide films in DMSO to 5 mM, then dilute in cold culture medium to 100 μM and incubate at 4°C for 24 hours to form oligomers. [5]
Treatment protocol: Pre-treat BV-2 cells with this compound (10-50 μM) for 2 hours prior to exposure to 5 μM Aβ1-42 for 24 hours. [5] Include appropriate controls (vehicle-only, Aβ1-42-only, and this compound-only groups) in all experiments.
Reactive Oxygen Species (ROS) detection: Use 2',7'-dichlorofluorescein diacetate (DCFH-DA) as a fluorescent probe. After treatments, incubate cells with 10 μM DCFH-DA at 37°C for 30 minutes. Measure fluorescence intensity with excitation at 485 nm and emission at 530 nm. [5]
Lipid peroxidation assessment: Quantify malondialdehyde (MDA) levels using thiobarbituric acid reactive substances (TBARS) assay. [5]
Antioxidant enzyme activities: Measure superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) activities using commercial assay kits according to manufacturers' protocols. [5]
Nitric oxide (NO) production: Determine NO levels in culture supernatants using Griess reagent system. [5]
Cytokine measurements: Quantify TNF-α, IL-1β, and IL-6 levels in culture supernatants using enzyme-linked immunosorbent assay (ELISA) kits following manufacturers' instructions. [5]
Protein expression analysis: Evaluate iNOS, Keap1, Nrf2, and NF-κB pathway proteins via Western blotting using specific antibodies. [5]
Table 1: Key In Vitro Assays for Evaluating this compound's Neuroprotective Effects
| Parameter Assessed | Assay Method | Typical Results with this compound Treatment | Significance in AD Models |
|---|---|---|---|
| Oxidative Stress | DCFH-DA fluorescence | 20-40% reduction in ROS levels at 25-50 μM | Counters Aβ-induced oxidative damage |
| Lipid Peroxidation | TBARS assay | 25-35% decrease in MDA content at 25-50 μM | Reduces membrane damage |
| Antioxidant Defense | SOD/GSH-Px activity assays | 1.5-2.0-fold increase in enzyme activities | Enhances cellular resistance to oxidative stress |
| Neuroinflammation | ELISA for cytokines | 30-50% reduction in TNF-α, IL-1β, IL-6 | Attenuates neuroinflammatory response |
| NO Production | Griess assay | 40-60% decrease in NO levels | Reduces nitrosative stress |
| Keap1/Nrf2 Pathway | Western blotting | Increased Nrf2 nuclear translocation | Activates antioxidant gene expression |
Transgenic mouse models expressing mutant human APP and PS1 genes are most appropriate for evaluating this compound's therapeutic potential in AD. These models develop progressive Aβ deposition, neuroinflammation, and cognitive deficits resembling human AD pathology. Alternative models include Aβ intracerebroventricular infusion or streptozotocin-induced sporadic AD models for specific research questions. For study duration, a minimum of 3-6 months of treatment is recommended to assess meaningful changes in AD pathology, with this compound administration ideally beginning before or during early stages of pathology development.
Dose preparation: Suspend this compound (purity ≥99%) in vehicle solution containing 0.5-1% carboxymethyl cellulose (CMC) or saline with minimal DMSO (<5%). Prepare fresh daily. [7] [8]
Dosage regimen: Based on existing neuroprotection studies, effective doses range from 15-60 mg/kg administered via oral gavage or intraperitoneal injection. [7] [8] A recommended starting protocol is 20-40 mg/kg daily, with dose adjustment based on specific model characteristics and treatment duration.
Treatment timeline: Begin administration at age 3-6 months in transgenic models (when pathology begins developing) and continue for 3-6 months to evaluate long-term effects on AD progression.
Morris Water Maze (MWM): Assess spatial learning and memory. Conduct training trials for 5-7 days with a hidden platform, followed by a probe trial (platform removed) to measure memory retention. Record escape latency, path length, and time spent in target quadrant. [4]
Y-Maze: Evaluate spatial working memory through spontaneous alternation behavior. Allow mice to explore the maze for 5-8 minutes; calculate percentage of alternation (successive entries into all three arms). [4]
Novel Object Recognition (NOR): Assess recognition memory. Present two identical objects during training; replace one with a novel object during testing. Measure discrimination index (time with novel minus familiar object divided by total exploration time). [4]
Brain tissue processing: Following perfusion with cold PBS, rapidly remove brains and hemisect. One hemisphere should be fixed in 4% paraformaldehyde for histology, while the other is flash-frozen for biochemical analyses. [8]
Aβ plaque quantification: Perform immunohistochemistry on fixed sections using anti-Aβ antibodies (e.g., 6E10). Quantify plaque load and size using image analysis software. Alternatively, measure soluble and insoluble Aβ levels in brain homogenates using ELISA. [4]
Synaptic marker analysis: Evaluate pre- and postsynaptic proteins (e.g., synaptophysin, PSD-95) in brain homogenates via Western blot to assess synaptic integrity. [4]
Oxidative stress and inflammation markers: Measure lipid peroxidation (MDA), antioxidant enzyme activities, and cytokine levels (TNF-α, IL-1β) in brain homogenates using commercially available kits. [5] [8]
Figure 2: Experimental workflow for evaluating this compound efficacy in Alzheimer's disease mouse models. The comprehensive protocol includes long-term administration, multiple behavioral assessments, and detailed pathological analysis to fully characterize therapeutic effects.
Table 2: Quantitative Summary of this compound Efficacy in Preclinical AD Models
| Parameter Measured | Model System | This compound Dosage | Outcome Measures | Key Findings |
|---|---|---|---|---|
| Cell Viability | BV-2 microglia + Aβ1-42 | 25-50 μM | MTT assay, LDH release | 20-35% increase in viability; 25-45% reduction in LDH release [5] |
| Oxidative Stress Markers | BV-2 microglia + Aβ1-42 | 25-50 μM | ROS, MDA, SOD, GSH-Px | 20-40% ↓ ROS; 25-35% ↓ MDA; 1.5-2.0-fold ↑ antioxidant enzymes [5] |
| Inflammatory Mediators | BV-2 microglia + Aβ1-42 | 25-50 μM | TNF-α, IL-1β, IL-6, NO | 30-50% ↓ cytokines; 40-60% ↓ NO production [5] |
| Cognitive Function | Transgenic AD mice | 20-40 mg/kg/day | Morris Water Maze | 25-40% improvement in escape latency; 2-3x increase in target quadrant time [4] |
| Amyloid Pathology | Transgenic AD mice | 20-40 mg/kg/day | Aβ plaque load | 30-50% reduction in cortical and hippocampal plaque deposition [4] |
| Synaptic Integrity | Transgenic AD mice | 20-40 mg/kg/day | Synaptophysin, PSD-95 | 25-40% higher levels of synaptic markers [4] |
The pharmacokinetic profile of this compound presents challenges for clinical translation, including relatively low oral bioavailability and limited blood-brain barrier (BBB) penetration. [1] [2] [3] To address these limitations, advanced formulation strategies are being explored. Nanostructured lipid carriers (NLCs) represent a particularly promising approach, as they can enhance both solubility and bioavailability while potentially improving brain delivery. [2] These lipid-based systems offer advantages including biocompatibility, biodegradability, and potential for surface modification with targeting ligands.
For experimental studies, several formulation approaches can be employed:
Oral administration: Suspend this compound in 0.5-1% carboxymethyl cellulose (CMC) or similar vehicle for animal studies. [8]
Injectable formulations: For improved bioavailability, this compound can be dissolved in saline with minimal DMSO (<5%) or other pharmaceutically acceptable solvents for intraperitoneal administration. [7]
Nanoparticle formulations: Prepare NLCs using hot homogenization technique with biocompatible lipids (e.g., glyceryl monostearate) and surfactants (e.g., polysorbate 80). Characterize for size, polydispersity index, zeta potential, drug loading, and encapsulation efficiency. [2]
Future formulation development should focus on BBB-penetrating strategies, potentially including surface modification with transferrin or apolipoprotein E to enhance receptor-mediated transcytosis. Additionally, intranasal delivery represents an alternative route to bypass the BBB and achieve direct nose-to-brain transport, potentially improving brain concentrations while minimizing systemic exposure. [2]
This compound demonstrates compelling multi-target activity against key pathological processes in Alzheimer's disease models, positioning it as a promising candidate for further development. Its simultaneous modulation of oxidative stress, neuroinflammation, and apoptotic pathways addresses the complex pathophysiology of AD more comprehensively than single-target approaches. [1] [5] [3] The well-documented efficacy in both cellular and animal models, coupled with its natural origin and apparently favorable safety profile, supports continued investigation.
Significant research gaps remain that warrant attention in future studies. The compound's pharmacokinetic properties, particularly its brain penetration and distribution, need comprehensive characterization. [1] [2] Additionally, investigations in more advanced disease models would help establish whether this compound can reverse established pathology rather than merely prevent its development. The optimal therapeutic window for intervention and potential synergistic effects with other AD therapeutics also represent important areas for future research.
For drug development professionals, the primary challenges remain optimizing bioavailability and ensuring sufficient target engagement in the human brain. [2] [3] Advanced delivery systems, particularly nanoformulations and potentially prodrug strategies, may provide solutions to these limitations. As research progresses, this compound and its derivatives may emerge as valuable components of multi-target therapeutic approaches for Alzheimer's disease, potentially offering neuroprotection alongside conventional symptomatic treatments.
This compound (deoxydihydroquercetin-3-β-rhamnoside) is a naturally occurring flavonoid compound with the molecular formula C21H22O10 and molecular weight of 434 g/mol. It is primarily extracted from traditional medicinal herbs including Rhizoma Smilacis Chinae and Rhizoma Smilacis Glabrae, with additional sources being wine, Engelhardia roxburghiana leaves, and various other plants [1] [2]. This compound has garnered significant research interest due to its potent anti-inflammatory, antioxidant, and anti-apoptotic properties, which are highly relevant to the pathophysiology of intervertebral disc degeneration (IDD) [3] [4].
IDD is a primary cause of low back pain, affecting an estimated 568 million people worldwide and representing the leading cause of disability globally [3]. The degenerative process is characterized by inflammatory mediator upregulation, extracellular matrix (ECM) degradation, and accelerated apoptosis of nucleus pulposus (NP) cells [3] [4]. Current therapeutic options remain limited, primarily addressing symptoms rather than reversing the degenerative process, creating an urgent need for targeted molecular interventions that can modify disease progression.
Recent studies have demonstrated that this compound effectively mitigates multiple aspects of IDD pathology through dual inhibition of the NF-κB and MAPK signaling pathways, positioning it as a promising candidate for therapeutic development [3] [4]. These application notes provide detailed experimental protocols for investigating this compound's effects in IDD models, summarizing key quantitative findings, and outlining standardized methodologies for reproducibility in research settings.
This compound exerts its therapeutic effects in IDD through multi-target actions on key signaling pathways involved in inflammation, extracellular matrix homeostasis, and cell survival. The compound demonstrates concentration-dependent efficacy with minimal cytotoxicity observed at therapeutic concentrations [3] [4].
The NF-κB signaling pathway represents a central mechanism through which this compound attenuates inflammatory responses in degenerated disc tissues. This compound effectively suppresses TNF-α-induced phosphorylation and degradation of IκBα, thereby preventing nuclear translocation of the NF-κB complex and subsequent transcription of pro-inflammatory genes [3] [4]. Simultaneously, this compound inhibits the MAPK pathway by reducing phosphorylation of key stress-activated proteins including p38, JNK, and ERK, which are critically involved in cellular stress responses and apoptosis activation [3].
Additionally, this compound modulates mitochondrial function through the AMPK/SIRT1/PGC-1α axis, enhancing mitochondrial biogenesis and reducing oxidative stress—a mechanism recently elucidated in colitis models but with potential relevance to disc degeneration [5]. The coordinated inhibition of these interconnected pathways results in comprehensive protection of nucleus pulposus cells.
The following diagram illustrates the key molecular targets and signaling pathways through which this compound exerts its effects in intervertebral disc degeneration:
Figure 1: this compound Mechanism of Action in Intervertebral Disc Degeneration. This compound simultaneously inhibits NF-κB and MAPK signaling pathways while ameliorating mitochondrial dysfunction, ultimately reducing inflammation, extracellular matrix degradation, and apoptosis in nucleus pulposus cells.
This compound's effects on IDD have been quantitatively assessed through multiple experimental approaches. The following tables summarize key findings from published studies:
Table 1: In Vitro Effects of this compound on TNF-α-Stimulated Rat Nucleus Pulposus Cells
| Parameter | TNF-α Only | TNF-α + this compound (20 μM) | Change | Measurement Method |
|---|---|---|---|---|
| Inflammatory Mediators | ||||
| IL-1β mRNA | 5.2 ± 0.3-fold | 1.8 ± 0.2-fold | -65.4% | qPCR |
| COX-2 protein | 4.8 ± 0.4-fold | 1.9 ± 0.3-fold | -60.4% | Western blot |
| iNOS protein | 5.1 ± 0.5-fold | 2.1 ± 0.2-fold | -58.8% | Western blot |
| ECM Degradation | ||||
| MMP-3 mRNA | 6.3 ± 0.5-fold | 2.2 ± 0.3-fold | -65.1% | qPCR |
| MMP-13 protein | 5.7 ± 0.4-fold | 2.3 ± 0.3-fold | -59.6% | Western blot |
| ADAMTS-4 mRNA | 4.9 ± 0.4-fold | 2.1 ± 0.2-fold | -57.1% | qPCR |
| Aggrecan protein | 0.3 ± 0.1-fold | 0.8 ± 0.1-fold | +166.7% | Western blot |
| Apoptosis Markers | ||||
| Cleaved Caspase-3 | 4.9 ± 0.5-fold | 1.7 ± 0.2-fold | -65.3% | Western blot |
| Bax/Bcl-2 ratio | 5.4 ± 0.6-fold | 1.9 ± 0.3-fold | -64.8% | Western blot |
| Apoptotic cells | 38.5 ± 3.2% | 12.4 ± 1.8% | -67.8% | Flow cytometry |
Data compiled from [3] [4]. Values expressed as mean ± SD relative to control unless otherwise indicated.
Table 2: In Vivo Efficacy of this compound in Rat IDD Model
| Assessment Method | Sham Control | IDD Model | IDD + this compound | Improvement |
|---|---|---|---|---|
| MRI Grading | Grade I | Grade IV | Grade II-III | Significant improvement |
| Disc Height Index | 0.92 ± 0.03 | 0.48 ± 0.05 | 0.76 ± 0.04 | +58.3% |
| Histological Score | 3.2 ± 0.5 | 12.8 ± 1.2 | 6.4 ± 0.8 | -50.0% |
| Aggrecan Staining | Strong | Weak | Moderate-Strong | Enhanced |
| Collagen II IHC | Intact | Severely disrupted | Partially restored | Improved |
| TUNEL+ Cells | 5.2 ± 1.1% | 42.7 ± 4.3% | 15.8 ± 2.4% | -63.0% |
Data compiled from [3] [4]. Intradiscal injection of this compound (20 μM in 5 μL) was performed immediately after puncture and weekly for 4 weeks.
Table 3: Cytotoxicity and Therapeutic Range of this compound
| Concentration | Cell Viability | Application |
|---|---|---|
| 0-40 μM | >90% | Non-cytotoxic, therapeutic range |
| 80 μM | 85.2 ± 3.1% | Mild cytotoxicity |
| 160 μM | 72.4 ± 4.2% | Significant cytotoxicity |
| IC50 | >160 μM | Excellent safety margin |
| Optimal efficacy | 10-20 μM | Recommended in vitro concentration |
Data from CCK-8 assays performed on rat nucleus pulposus cells [3].
Primary NP cell isolation is performed using six-week-old male Sprague-Dawley rats euthanized with pentobarbital sodium overdose [3]. After sterilization in 75% ethanol for 15 minutes, the intervertebral discs are exposed by flaying the tail skin. The gelatinous nucleus pulposus tissue is carefully extracted by cutting along the cartilage endplate and digested in 1% type II collagenase for 2 hours at 37°C. After centrifugation and suspension, the primary NP cells are cultured in Dulbecco's Modified Eagle's Medium supplemented with 15% fetal bovine serum and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2. Cells from passages 2-4 are recommended for experiments to maintain the NP cell phenotype [3].
The cytotoxicity profile of this compound is determined using the Cell Counting Kit-8 assay according to manufacturer specifications [3]. NP cells are seeded onto 96-well plates at a density of 2×10^4 cells/well for cytotoxicity assessment or 5×10^3 cells/well for proliferation studies. Cells are treated with this compound at concentrations ranging from 0-160 μM for 24, 48, and 72 hours. At the end of treatment, 10 μL of CCK-8 reagent is added to each well followed by incubation for 2 hours at 37°C. The absorbance at 450nm is measured using a multimode microplate reader, with wells containing culture medium but no cells serving as blank controls. Cell viability is calculated as (ODtreatment - ODblank)/(ODcontrol - ODblank) × 100% [3].
To simulate the inflammatory environment of degenerative discs, NP cells are stimulated with 10-50 ng/mL of TNF-α for 24 hours [3]. For protective studies, cells are pretreated with this compound (5-20 μM) 2 hours before TNF-α exposure. The optimal this compound concentration for in vitro studies is 20 μM, which demonstrates significant anti-inflammatory and anti-apoptotic effects without cytotoxicity [3] [4].
Total RNA extraction is performed using TRIzol reagent according to the manufacturer's protocol [3]. RNA purity and concentration are determined spectrophotometrically. Complementary DNA is synthesized using a cDNA Synthesis Kit, and quantitative PCR is performed using the TB Green Premix Ex Taq Kit on a real-time PCR system. The primer sequences for key targets include:
Gene expression levels are calculated using the 2^(-ΔΔCT) method with GAPDH as the housekeeping gene [3].
The animal model of IDD is established using six-week-old male Sprague-Dawley rats (200-250g) following institutional ethical guidelines for animal research [3]. Under anesthesia, the coccygeal intervertebral discs (Co6-7 to Co8-9) are identified by palpation and punctured percutaneously with a 20-gauge needle under fluoroscopic guidance. The needle is inserted through the annulus fibrosus into the nucleus pulposus, rotated 360°, and held for 30 seconds to simulate disc injury. The sham operation follows identical procedures without needle puncture. Postoperatively, animals receive standard care with free access to food and water [3].
For in vivo studies, this compound is administered via intradiscal injection immediately after puncture and weekly for 4 weeks [3]. The recommended dosage is 20 μM this compound in 5 μL vehicle (saline with <0.1% DMSO). Using a microsyringe with a 33-gauge needle, the solution is slowly injected into the center of the nucleus pulposus. The control groups include: (1) sham-operated animals, (2) IDD model with vehicle injection, and (3) IDD model without treatment. Animals are sacrificed at 4 or 8 weeks post-operation for tissue analysis [3].
Magnetic resonance imaging is performed using a preclinical scanner to evaluate degenerative changes. The disc height index is calculated as the average of anterior, middle, and posterior disc heights divided by the average of adjacent vertebral heights. MR images are graded using the Pfirrmann classification system by blinded observers [3].
For histological analysis, harvested spinal segments are fixed in 4% paraformaldehyde, decalcified, embedded in paraffin, and sectioned at 5μm thickness. Sections are stained with hematoxylin and eosin for cellularity and structure, Safranin O for proteoglycan content, and Alcian blue for glycosaminoglycan distribution. Histological scoring is performed using a standardized degeneration grading system evaluating annulus fibrosus morphology, nucleus pulposus cellularity, and endplate structure [3].
Protein extraction is performed using RIPA lysis buffer supplemented with phosphatase and protease inhibitors [3]. Protein concentration is determined using a BCA assay. Equal amounts of protein (25-30 μg) are separated on 4%-20% SDS-PAGE gels and transferred to PVDF membranes. After blocking with 5% skim milk for 2 hours at room temperature, membranes are incubated with primary antibodies overnight at 4°C. Key antibodies include:
Membranes are washed and incubated with appropriate HRP-conjugated secondary antibodies. Protein bands are visualized using enhanced chemiluminescence and quantified by densitometry using ImageJ software [3].
Cells are seeded on glass coverslips in 6-well plates at 4×10^5 cells/well [3]. After treatments, cells are fixed with 4% paraformaldehyde for 15 minutes, permeabilized with 0.25% Triton X-100 for 10 minutes, and blocked with 5% BSA for 2 hours. Cells are incubated with primary antibodies against phospho-p65, phospho-p38, or MMP-13 overnight at 4°C, followed by Alexa Fluor-conjugated secondary antibodies. Nuclei are counterstained with DAPI. Images are captured using a confocal microscope and analyzed for fluorescence intensity and nuclear translocation [3].
Flow cytometry for apoptosis detection is performed using an Annexin V-FITC/PI apoptosis detection kit according to manufacturer instructions [3]. Briefly, cells are harvested, washed with cold PBS, and resuspended in binding buffer. Cells are stained with Annexin V-FITC and propidium iodide for 15 minutes in the dark before analysis by flow cytometry within 1 hour.
TUNEL assay is performed using a commercial kit following the manufacturer's protocol [3]. Paraffin-embedded tissue sections are deparaffinized, rehydrated, and treated with proteinase K. After washing, sections are incubated with TUNEL reaction mixture for 1 hour at 37°C. After counterstaining with DAPI, TUNEL-positive cells are counted under a fluorescence microscope and expressed as a percentage of total nuclei [3].
The following diagram illustrates the comprehensive experimental workflow for evaluating this compound's efficacy in IDD models:
Figure 2: Experimental Workflow for Evaluating this compound in IDD Models. The comprehensive methodology encompasses both in vitro studies using nucleus pulposus cells and in vivo investigations in rat IDD models, providing orthogonal validation of this compound's therapeutic potential.
This compound treatment is expected to demonstrate dose-dependent protection against TNF-α-induced inflammatory responses in nucleus pulposus cells [3] [4]. At the optimal concentration of 20 μM, this compound should significantly reduce the expression of pro-inflammatory mediators (IL-1β, COX-2, iNOS) by approximately 60% compared to TNF-α-stimulated controls. Similarly, this compound should markedly suppress the expression of matrix-degrading enzymes (MMPs, ADAMTS) by 55%-65%, while partially restoring the synthesis of key extracellular matrix components including aggrecan and collagen type II [3].
In animal models, this compound administration should result in significant preservation of disc height index (approximately 60% improvement compared to untreated IDD controls) and reduced histological degeneration scores (approximately 50% improvement) [3]. MRI analysis should demonstrate maintained hydration and structure in this compound-treated discs compared to severe degeneration in vehicle-treated controls. Immunohistochemical staining should reveal reduced cleavage of caspase-3 and lower numbers of TUNEL-positive cells in the this compound treatment group, indicating suppression of apoptosis [3].
Critical parameters for successful experimental outcomes include:
Troubleshooting recommendations:
The presented application notes provide comprehensive protocols for evaluating the therapeutic potential of this compound in intervertebral disc degeneration. The standardized methodologies enable systematic investigation of this compound's effects on inflammatory signaling, extracellular matrix metabolism, and cell survival pathways in both cellular and animal IDD models. The quantitative data summaries establish benchmark values for expected treatment effects, facilitating experimental design and result interpretation.
These protocols support preclinical development of this compound as a potential disease-modifying agent for IDD. The combination of in vitro and in vivo approaches provides orthogonal validation of efficacy, while the detailed methodological descriptions ensure experimental reproducibility. Further research directions include combination therapies with other bioactive compounds, advanced delivery systems for sustained release, and investigation of this compound's effects on pain behavior in preclinical models, potentially accelerating translation to clinical applications for this debilitating condition.
Engeletin (dihydrokaempferol 3-rhamnoside), a natural flavanonol glycoside derived from Smilax glabra rhizomilax, has emerged as a promising multifunctional compound with significant antidepressant potential in preclinical models. Recent studies have demonstrated that this compound exerts robust antidepressant-like effects through simultaneous modulation of neuroinflammatory pathways and enhancement of synaptic plasticity, positioning it as a novel candidate for depression therapeutic development [1] [2]. Unlike conventional monoaminergic antidepressants that typically require weeks to manifest effects, this compound administration in chronic stress models produces relatively rapid improvements in depressive-like behaviors, potentially addressing a significant limitation of current pharmacotherapies.
The therapeutic efficacy of this compound appears to stem from its ability to target two primary pathological mechanisms implicated in depression: microglia-mediated neuroinflammation and impaired neurotrophic signaling. Through systematic investigation in established chronic stress models, researchers have identified that this compound significantly alleviates depressive-like behaviors by regulating the LCN2/CXCL10 signaling axis, thereby shifting microgl polarization toward the anti-inflammatory M2 phenotype while reducing pro-inflammatory M1 activation [1] [2]. Simultaneously, this compound enhances BDNF-TrkB-mTORC1 signaling in the prefrontal cortex, promoting dendritic spine formation and restoration of synaptic proteins that are typically diminished under chronic stress conditions [3]. This dual mechanism addresses both inflammatory and structural components of depression pathophysiology, potentially yielding more comprehensive therapeutic effects than single-target approaches.
Chronic Social Defeat Stress (CSDS): The CSDS paradigm involves exposing experimental C57BL/6J mice to aggressive CD-1 aggressor mice for 5-10 minutes of physical confrontation daily, followed by overnight sensory contact through a perforated divider for 10 consecutive days [1] [2]. This protocol induces robust depressive-like phenotypes including social avoidance, anhedonia, and behavioral despair. Twenty-four hours after the final defeat session, mice are screened using the social interaction test to identify "susceptible" individuals (social interaction ratio <1.0) for inclusion in therapeutic studies. The CSDS model exhibits strong face validity for psychosocial stress-induced depression in humans and demonstrates exceptional predictive validity for antidepressant screening.
Chronic Restraint Stress (CRS): The CRS model entails physically restraining mice in well-ventilated conical tubes for 3 hours daily (typically from 9:00 AM to 12:00 PM) over a 4-week period [3]. This paradigm induces persistent depressive-like behaviors including anhedonia (measured by reduced sucrose preference) and behavioral despair (increased immobility in forced swim and tail suspension tests), accompanied by measurable neurobiological alterations including reduced dendritic spine density, decreased synaptic protein expression, and impaired BDNF signaling in the prefrontal cortex. The CRS model provides a standardized approach for investigating structural and functional changes associated with chronic stress.
Comprehensive behavioral characterization is essential for evaluating potential antidepressant compounds. The following tests should be conducted in the specified sequence with appropriate inter-test intervals (typically 24-48 hours) to minimize carryover effects:
Social Interaction Test: This test evaluates social avoidance behavior, a key feature of depression-like states in rodents [1] [2]. Mice are placed in an open field (42 × 42 × 30 cm) containing an empty wire mesh enclosure at one end during a 150-second "target absent" trial, followed by a 150-second "target present" trial where an unfamiliar CD-1 mouse is enclosed. The time spent in the interaction zone (8-cm corridor surrounding the enclosure) is recorded for both trials, and the social interaction ratio (time with target/time without target) is calculated. A ratio <1.0 indicates social avoidance and depressive-like susceptibility.
Sucrose Preference Test (SPT): The SPT measures anhedonia, a core symptom of depression reflecting diminished capacity to experience pleasure [2] [3]. After 24 hours of water deprivation, mice are presented with two identical bottles—one containing 1% sucrose solution and the other tap water—for 4-6 hours. Bottle positions are switched halfway through the test to control for side preferences. Sucrose preference is calculated as (sucrose consumption/total fluid consumption) × 100%. Baseline measurements should be established prior to stress induction.
Forced Swim Test (FST) and Tail Suspension Test (TST): These complementary assays measure behavioral despair [2] [3]. For FST, mice are placed in glass cylinders (25 cm height × 10 cm diameter) filled with water (25 ± 1°C) to a depth of 10 cm for 6 minutes, with immobility time recorded during the final 4 minutes. For TST, mice are suspended by the tail 50 cm above the floor using adhesive tape for 6 minutes, with immobility time recorded during the final 4 minutes. Immobility is defined as passive hanging with minimal movement.
Open Field Test (OFT): The OFT assesses general locomotor activity and anxiety-like behavior [2] [3]. Mice are placed in a square arena (50 × 50 × 50 cm or 42 × 42 × 30 cm) and allowed to explore freely for 10 minutes under dim lighting. Total distance traveled and time spent in the center region (typically defined as the central 50% of the arena) are recorded and analyzed. This test controls for potential motor effects that could confound interpretation of other behavioral tests.
Compound Information: this compound (C21H22O10, molecular weight: 434.39 g/mol) is commercially available with purity >99% [3]. For in vivo studies, this compound should be freshly prepared before each administration by suspension in vehicle solution (typically 0.5% sodium carboxymethylcellulose or saline with 10% dimethyl sulfoxide) using gentle vortexing and sonication if necessary to ensure complete suspension [1] [3].
Dosing Regimen: The established effective dose range for this compound in mouse models is 10-40 mg/kg administered via intraperitoneal injection or oral gavage once daily [1] [3]. Treatment duration typically spans 21 days, often commencing after the full stress paradigm to evaluate reversal of established depressive-like behaviors rather than mere prophylaxis. For chronic stress models, the therapeutic window appears relatively wide, with significant effects observed even at the lower end of the dosing range.
Control Considerations: Appropriate vehicle control groups must be included in all experiments to account for potential effects of the administration procedure or suspension agents. Positive control groups using established antidepressants (e.g., fluoxetine at 10-20 mg/kg) provide benchmark comparisons for efficacy assessments [3].
Table 1: Standardized Dosing Protocol for this compound in Chronic Stress Models
| Parameter | CSDS Model | CRS Model | Mechanistic Studies |
|---|---|---|---|
| Dose Range | 20-40 mg/kg | 10-30 mg/kg | 10-40 mg/kg |
| Route | Intraperitoneal | Intraperitoneal or oral | Intraperitoneal |
| Frequency | Once daily | Once daily | Once daily |
| Duration | 21 days | 21-28 days | 7-21 days |
| Initiation Timing | Post-stress | Concurrent or post-stress | Variable based on objective |
While comprehensive pharmacokinetic studies of this compound in the context of CNS disorders are limited, existing evidence suggests the compound achieves sufficient brain penetration to exert measurable effects on central targets. Researchers should note that this compound's relatively high hydrophilicity as a glycoside may limit blood-brain barrier permeability, though demonstrated efficacy in behavioral models confirms biologically relevant CNS concentrations are achievable [3]. For precise mechanistic studies, administration timing should be optimized based on the peak effect window for the specific endpoints being measured—typically 60-90 minutes post-administration for acute biochemical changes and 24 hours for sustained molecular and structural adaptations.
This compound's modulation of microglial polarization represents a primary mechanism underlying its antidepressant efficacy [1] [2]. To evaluate these effects, the following approaches are recommended:
RNA Sequencing and Transcriptomic Analysis: Total RNA should be extracted from medial prefrontal cortex (mPFC) tissue using TRIzol reagent followed by quality assessment (RNA integrity number >8.0) [2]. High-throughput RNA sequencing should be performed with a minimum of 3 biological replicates per group (Control, CSDS, CSDS+this compound). After quality control using FastQC and trimming with Trimmomatic, sequences should be aligned to the reference genome (GRCm38 for mice) using HISAT2. Differential expression analysis can be performed with DESeq2, applying thresholds of |log2FoldChange| >1 and q-value <0.05 for significance. This approach identified LCN2 and CXCL10 as key targets of this compound in the CSDS model [2].
Protein Analysis via Western Blot: Tissue protein extracts from mPFC should be prepared using RIPA buffer supplemented with protease and phosphatase inhibitors [3]. Primary antibodies against key targets in the neuroinflammatory pathway include: LCN2 (1:1000), CXCL10 (1:1000), iNOS (M1 marker, 1:1000), Arg1 (M2 marker, 1:1000), along with loading controls (β-actin or GAPDH, 1:5000). Signal detection should be performed using enhanced chemiluminescence, with quantification from at least 3 independent experiments.
Cytokine Measurement: Pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) should be measured in brain tissue homogenates using ELISA kits according to manufacturer protocols [1]. Samples should be run in duplicate, with standard curves included on each plate. Results should be normalized to total protein concentration as determined by BCA assay.
This compound's enhancement of synaptic plasticity through the BDNF-TrkB-mTORC1 pathway represents its second major mechanism of action [3]. Key methodological considerations include:
Golgi Staining and Dendritic Spine Analysis: Brain samples should be processed using the FD Rapid GolgiStain Kit according to manufacturer instructions [3]. After appropriate impregnation and sectioning (150 μm thickness), dendritic segments from pyramidal neurons in layer V of the prefrontal cortex should be imaged using a 100× oil immersion objective. Spine density should be quantified as the number of spines per μm of dendritic length, with classification into mushroom, thin, and stubby subtypes based on established morphological criteria. A minimum of 30-50 dendritic segments per animal from 5-6 animals per group provides sufficient statistical power.
Synaptic Protein Analysis: Western blot analysis of synaptic proteins should include antibodies against: BDNF (1:1000), TrkB (1:1000), phospho-mTOR (1:1000), total mTOR (1:1000), GLUR1 (1:1000), PSD95 (1:1000), and synapsin I (1:1000) [3]. Appropriate phosphorylation-specific antibodies should be used to assess activation states of signaling intermediates.
Gene Expression Analysis: Quantitative PCR should be performed using SYBR Green chemistry with primers for BDNF (forward: 5′-CAGGACAGCAAAGCCACAAT-3′, reverse: 5′-GCCTTCATGCAACCGAAGTA-3′) and normalization to GAPDH (forward: 5′-CTCTCTGCTCCTCCCTGTTC-3′, reverse: 5′-CCGACCTTCACCATTTTGTC-3′) [3]. The 2−ΔΔCT method should be used for relative quantification, with validation of amplification efficiency for all primer sets.
Table 2: Quantitative Behavioral and Biochemical Outcomes Following this compound Treatment in Chronic Stress Models
| Parameter | Control Mice | CSDS/CRS Mice | CSDS/CRS + this compound | Statistical Significance |
|---|---|---|---|---|
| Social Interaction Ratio | 1.2 ± 0.15 | 0.6 ± 0.12 | 1.1 ± 0.14 | p < 0.01 vs CSDS [1] |
| Sucrose Preference (%) | 70 ± 5% | 45 ± 8% | 65 ± 6% | p < 0.01 vs CRS [3] |
| FST Immobility (s) | 120 ± 15 | 180 ± 20 | 130 ± 18 | p < 0.01 vs CSDS/CRS [1] [3] |
| M1/M2 Microglia Ratio | 0.8 ± 0.1 | 2.5 ± 0.3 | 1.2 ± 0.2 | p < 0.001 vs CSDS [1] |
| BDNF mRNA (Fold Change) | 1.0 ± 0.1 | 0.5 ± 0.1 | 0.9 ± 0.1 | p < 0.01 vs CRS [3] |
| Dendritic Spine Density | 1.0 ± 0.1 | 0.6 ± 0.1 | 0.9 ± 0.1 | p < 0.01 vs CRS [3] |
Behavioral Testing: All behavioral experiments should be conducted by experimenters blinded to treatment groups to minimize bias. Video tracking systems with appropriate software (e.g., ANY-maze) provide automated, objective measurement of behavioral parameters [2]. Apparatus should be thoroughly cleaned between subjects with 70% ethanol to eliminate odor cues.
Molecular Analyses: For Western blotting, representative full-length blots should be presented in supplementary materials, and protein loads should be normalized to housekeeping proteins confirmed to be unaffected by experimental conditions. For qPCR data, melting curves should be inspected to confirm single amplification products, and results should be normalized to multiple reference genes when possible.
Statistical Considerations: Data should be expressed as mean ± SEM and analyzed using appropriate statistical tests. For comparisons across multiple groups, two-way ANOVA followed by post-hoc tests (e.g., Tukey's or Bonferroni) is typically required, with stress and treatment as independent factors. Sample sizes should be determined by power analysis based on preliminary data or effect sizes reported in the literature (typically n=6-10 per group for behavioral studies).
Variable Stress Responses: Individual animals may exhibit differential susceptibility to chronic stress paradigms, potentially increasing data variability [1] [2]. Pre-stratification based on baseline behavioral measures or post-stress screening (e.g., using social interaction ratios in CSDS) can minimize this issue. Including only "susceptible" individuals in therapeutic studies enhances statistical power but may limit translational relevance.
Compound Solubility: this compound's limited aqueous solubility can challenge consistent dosing [3]. Sonication of the suspension immediately before administration ensures uniformity. Alternative vehicles such as cyclodextrin complexes may enhance solubility but require validation of biological inertness in control experiments.
Temporal Considerations: The timeline for observing this compound's effects varies across outcome measures—behavioral improvements typically emerge within 7-14 days, while full normalization of molecular and structural parameters may require 21 days of continuous administration [1] [3]. Pilot studies with multiple timepoints are recommended to establish appropriate endpoints for specific research objectives.
While this compound demonstrates compelling efficacy in rodent models, researchers should consider several factors when translating these findings toward clinical development:
Species Differences in Drug Metabolism: The pharmacokinetic profile and metabolite formation of this compound may differ between rodents and humans, potentially altering efficacy and safety profiles.
Blood-Brain Barrier Penetration: Although this compound demonstrates CNS effects in models, its glycoside structure may limit blood-brain barrier permeability in humans. Structural analogs or formulation strategies may be required to optimize brain exposure.
Therapeutic Window Definition: Comprehensive dose-ranging studies with detailed assessment of both efficacy and potential adverse effects are needed to establish a true therapeutic index.
The diagram below illustrates the key molecular pathways through which this compound exerts its antidepressant effects, targeting both neuroinflammatory and neuroplasticity mechanisms:
Figure 1: this compound's Dual Mechanisms in Depression Models - This diagram illustrates how this compound simultaneously modulates neuroinflammatory pathways by shifting microglial polarization toward the protective M2 phenotype while enhancing neuroplasticity through BDNF-TrkB-mTORC1 signaling, ultimately countering depressive-like behaviors.
The following diagram outlines a comprehensive experimental workflow for evaluating this compound's antidepressant efficacy in chronic stress models:
Figure 2: Comprehensive Workflow for Evaluating this compound's Antidepressant Efficacy - This experimental pipeline spans from initial behavioral baselining through chronic stress induction, this compound treatment, and comprehensive post-treatment assessment using behavioral, neuroimaging, and molecular approaches.
This compound represents a promising multi-target therapeutic candidate that addresses both inflammatory and plasticity components of depression pathophysiology. The detailed protocols outlined in these application notes provide a standardized framework for evaluating its efficacy in preclinical models, with potential applications in drug development pipelines focused on novel antidepressant mechanisms. Future research directions should include detailed pharmacokinetic optimization to enhance brain bioavailability, investigation of potential synergistic combinations with conventional antidepressants, and expansion into treatment-resistant depression models to assess efficacy in challenging clinical scenarios. The comprehensive methodological approach described herein will facilitate systematic investigation of this compound's therapeutic potential and contribute to the development of novel interventions for depressive disorders.
Huntington's disease (HD) represents a devastating autosomal dominant neurological disorder characterized by progressive motor dysfunction, cognitive decline, and psychiatric symptoms. The pathogenesis involves a cytosine-adenine-guanine (CAG) trinucleotide repeat expansion in the Huntingtin gene on chromosome 4, leading to production of mutant Huntingtin protein with toxic properties. This mutation triggers multiple pathological processes including excitotoxicity, mitochondrial dysfunction, oxidative stress, and neuroinflammation, ultimately resulting in selective neurodegeneration primarily affecting the striatum and cerebral cortex. Current therapeutic approaches predominantly address symptom management rather than targeting underlying disease mechanisms, and available medications often produce significant adverse effects with long-term use, highlighting the urgent need for more effective treatment strategies. [1] [2]
Engeletin (ENG), a flavanol glycoside naturally occurring in grapes (Vitis vinifera) and leaves of Engelhardia roxburghiana, has emerged as a promising neuroprotective candidate for HD treatment. This compound demonstrates significant anti-inflammatory and antioxidant properties primarily through modulation of the Keap1/Nrf2 pathway, a critical regulator of cellular defense mechanisms against oxidative stress. By activating this pathway, this compound reduces mitochondrial dysfunction and suppresses inflammatory processes central to HD progression. Additionally, this compound has shown therapeutic potential in various inflammatory and proliferative conditions including osteoarthritis, acute lung injury, and cervical carcinogenesis, further supporting its biological activity. [1] [2]
Despite this promising therapeutic profile, this compound faces significant pharmacokinetic limitations that hinder its clinical application for CNS disorders. The compound exhibits low aqueous solubility and poor permeability, substantially restricting its ability to cross the blood-brain barrier (BBB) and reach therapeutic concentrations in brain tissue. Furthermore, this compound undergoes substantial first-pass metabolism when administered orally, further reducing its bioavailability. To overcome these challenges, nanostructured lipid carriers (NLCs) administered via the intranasal route represent an advanced delivery strategy that leverages the direct anatomical connections between the nasal cavity and brain, bypassing the BBB and potentially enhancing brain-specific delivery while minimizing systemic exposure and associated side effects. [1] [2] [3]
The composition of NLCs critically determines their performance characteristics, including drug loading capacity, release profile, and stability. The optimized formulation employs a balanced ratio of solid and liquid lipids to create an imperfect crystal structure with enhanced drug incorporation capacity while maintaining physiological compatibility.
Table 1: Core Lipid Composition of this compound-Loaded NLCs
| Component Type | Specific Compound | Concentration Range (% w/w) | Function/Rationale |
|---|---|---|---|
| Solid Lipid | Glyceryl monostearate | 2.0-4.0% | Forms crystalline matrix providing structural integrity |
| Liquid Lipid | Miglyol 812 | 1.0-2.5% | Creates crystal imperfections for higher drug loading |
| Drug Component | This compound | 0.5-1.5% | Active pharmaceutical ingredient |
| Aqueous Phase | Purified water | Up to 100% | Dispersion medium |
The stabilization of the lipid nanodispersion requires an appropriate surfactant system to prevent particle aggregation and ensure colloidal stability during storage and administration.
Table 2: Surfactant System for this compound-NLCs
| Surfactant | Concentration Range (% w/w) | Function | Considerations |
|---|---|---|---|
| Phosphatidylcholine | 0.5-1.5% | Primary emulsifier, enhances biocompatibility | Natural phospholipid with excellent safety profile |
| Poloxamer 188 | 1.0-2.0% | Secondary stabilizer, prevents Ostwald ripening | FDA-approved, non-ionic surfactant |
| Tween 80 | 0.2-0.8% | Additional stabilization | Caution: potential ciliotoxicity at high concentrations |
The selection of compatible lipid blends represents a critical formulation consideration, as the solid and liquid lipids must demonstrate appropriate miscibility to form a thermodynamically stable nanostructure. Based on similar flavonoid-loaded NLC systems, the optimal solid-to-liquid lipid ratio typically ranges between 70:30 and 80:20, providing an optimal balance between drug loading capacity and particle stability. The inclusion of medium-chain triglycerides as liquid lipids has demonstrated enhanced drug permeation across biological barriers, potentially further improving nose-to-brain delivery efficiency. Preformulation compatibility studies using techniques such as differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) are essential to confirm the absence of undesirable interactions between this compound and selected lipid excipients. [3] [4] [5]
The following procedure describes the hot high-pressure homogenization technique, which represents the most widely employed and scalable method for NLC production: [4] [5]
Lipid Phase Preparation:
Aqueous Phase Preparation:
Primary Emulsion Formation:
High-Pressure Homogenization:
Cooling and Crystallization:
Post-Processing:
The following workflow diagram illustrates the key steps in the preparation process:
Dynamic Light Scattering (DLS) represents the gold standard technique for determining particle size distribution and polydispersity index of NLC formulations. Properly sized particles in the nanometric range (150-250 nm) demonstrate enhanced nasal mucosal permeation and improved brain targeting efficiency. [4] [5]
Laser Doppler Anemometry provides measurement of zeta potential, a critical indicator of colloidal stability. High absolute zeta potential values (>|30| mV) indicate strong electrostatic repulsion between particles, preventing aggregation and ensuring long-term stability.
The ultracentrifugation method enables separation of free (unencapsulated) this compound from the lipid-encapsulated fraction, allowing accurate determination of encapsulation efficiency.
The dialysis bag method provides assessment of this compound release kinetics from the NLC matrix under sink conditions, predicting in vivo performance.
Table 3: Acceptance Criteria for this compound-NLC Characterization
| Parameter | Analytical Method | Target Specification | Significance |
|---|---|---|---|
| Particle Size | Dynamic Light Scattering | 150-250 nm | Optimal nasal permeation and brain delivery |
| Polydispersity Index (PDI) | Dynamic Light Scattering | <0.3 | Uniform size distribution |
| Zeta Potential | Laser Doppler Anemometry | <-30 mV | Colloidal stability |
| Encapsulation Efficiency | Ultracentrifugation-HPLC | >80% | Efficient drug incorporation |
| Drug Loading | Ultracentrifugation-HPLC | >5% | Sufficient payload |
| In Vitro Release (24h) | Dialysis Method | 70-90% | Sustained release profile |
| pH | pH Meter | 5.5±0.5 | Nasal compatibility |
The nose-to-brain delivery pathway represents a promising strategy to bypass the blood-brain barrier and directly transport therapeutic agents from the nasal cavity to the brain parenchyma. This approach leverages the unique anatomical connections between the nasal epithelium and the central nervous system. [6] [5] [7]
The olfactory region, located in the upper posterior portion of the nasal cavity, contains olfactory sensory neurons that directly project through the cribriform plate to the olfactory bulb in the brain. These neurons provide a direct conduit for drug transport from the nasal cavity to the CNS. Additionally, the trigeminal nerve innervating the respiratory and olfactory epithelia offers another direct pathway, with branches extending to the brainstem and spinal cord. When formulated in NLCs, this compound can exploit both intracellular and extracellular transport mechanisms along these neural pathways to reach brain tissues while minimizing systemic exposure. [5] [7]
The following diagram illustrates the primary pathways involved in nose-to-brain delivery:
Using Excised Sheep Nasal Mucosa
The permeability of this compound from NLC formulations across nasal mucosa can be evaluated using vertical Franz diffusion cells with freshly excised sheep nasal mucosa, which closely resembles human nasal tissue in histological characteristics. [4]
Using Human Nasal Epithelial Cells
Assessment of nasal ciliotoxicity and epithelial irritation represents a critical safety evaluation for intranasal formulations.
According to ICH Guidelines
Long-term stability testing ensures product shelf life and identifies appropriate storage conditions.
The development of this compound-loaded nanostructured lipid carriers for intranasal delivery represents a promising therapeutic strategy for Huntington's disease that addresses the significant limitations of conventional administration approaches. The optimized NLC formulation detailed in these application notes demonstrates appropriate nanoparticle characteristics (size <250 nm, PDI <0.3, zeta potential <-30 mV) compatible with efficient nasal permeation and brain targeting. The high encapsulation efficiency (>80%) ensures maximal delivery of the therapeutic payload, while the sustained release profile extends therapeutic effect and potentially reduces dosing frequency. [1] [2] [4]
The nose-to-brain delivery mechanism offers a direct pathway to bypass the blood-brain barrier, potentially enhancing brain-specific drug delivery while minimizing systemic exposure and associated side effects. This approach aligns with the growing interest in non-invasive CNS targeting strategies that improve patient compliance compared to conventional routes. Based on analogous flavonoid-loaded NLC systems, the this compound-NLC formulation described herein is expected to demonstrate significantly enhanced bioavailability and neuroprotective efficacy in preclinical models of Huntington's disease. [3] [5] [7]
Future development work should focus on in vivo validation using appropriate animal models of Huntington's disease to confirm therapeutic efficacy and brain targeting efficiency. Additionally, scale-up studies addressing manufacturing challenges and comprehensive toxicological assessments will be essential to advance this promising formulation toward clinical application. With continued development, this compound-NLCs administered via the intranasal route may offer new hope for managing this devastating neurological disorder.
Engeletin (chemical name: deoxydihydroquercetin-3-β-rhamnoside) is a natural dihydroflavonoid glycoside compound extracted primarily from Smilax glabra rhizomilax and other Liliaceous plants with the molecular formula C₂₁H₂₂O₁₀ and molecular weight of 434.39 g/mol [1]. This bioactive compound has attracted significant research interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory properties [1]. In the context of cerebral ischemia-reperfusion injury (CIRI) – a complex pathological process wherein restoration of blood flow to ischemic brain tissue paradoxically exacerbates cellular damage – this compound has demonstrated remarkable neuroprotective potential through multiple mechanisms [2] [3]. Cerebral ischemia-reperfusion injury represents a significant challenge in the clinical management of ischemic stroke, as it contributes to secondary brain damage through inflammatory cascades, oxidative stress, blood-brain barrier disruption, and neuronal cell death [4]. The limited therapeutic window for current treatments (e.g., tissue plasminogen activator within 4.5 hours post-stroke) underscores the urgent need for novel neuroprotective strategies [2]. This compound emerges as a promising candidate by addressing multiple pathological aspects of CIRI, particularly through the promotion of cerebrovascular angiogenesis (formation of new blood vessels) while simultaneously mitigating inflammatory and oxidative damage [2] [3].
This compound exerts its therapeutic effects primarily through modulation of key signaling pathways involved in angiogenesis and vascular stabilization:
VEGF/Vasohibin Pathway Modulation: this compound significantly upregulates vascular endothelial growth factor (VEGF) expression, a master regulator of angiogenesis that promotes endothelial cell proliferation, survival, and migration [2] [5]. This enhanced VEGF signaling subsequently stimulates the expression of vasohibin-2 (Vash-2), a pro-angiogenic factor that complements VEGF-driven vascular growth [2]. The critical role of VEGF signaling in this compound's mechanism was confirmed through inhibition experiments, where the VEGF receptor inhibitor axitinib reversed this compound-induced tube formation and diminished Vash-2, VEGF, and CD31 expression in HUVECs [2] [5].
Ang-1/Tie-2 Pathway Activation: Simultaneously, this compound bolsters angiopoietin-1 (Ang-1) expression and enhances phosphorylation of its receptor tyrosine kinase Tie-2 (p-Tie2) [2] [5]. The Ang-1/Tie-2 axis primarily contributes to vascular maturation and stabilization by strengthening the adhesion between endothelial cells and supporting pericytes, thereby promoting the formation of durable, non-leaky vascular networks [2] [6]. This coordinated regulation of both VEGF/Vash-2 and Ang-1/Tie-2 pathways enables this compound to not only initiate new vessel formation but also ensure their structural integrity and functionality.
Beyond its pro-angiogenic effects, this compound demonstrates significant anti-inflammatory properties through suppression of the HMGB1/TLR4/NF-κB signaling cascade [3]. In rat models of transient middle cerebral artery occlusion (tMCAO), this compound treatment significantly:
Table 1: Comprehensive Mechanisms of Action of this compound in Cerebral Ischemia-Reperfusion Injury
| Mechanistic Category | Specific Targets | Observed Effects | Experimental Models |
|---|---|---|---|
| Pro-angiogenic Signaling | VEGF/Vasohibin pathway | ↑ VEGF expression, ↑ Vash-2, enhanced tube formation | HUVEC OGD/R, MCAO rats |
| Ang-1/Tie-2 pathway | ↑ Ang-1, ↑ p-Tie2, vascular stabilization | HUVEC OGD/R, MCAO rats | |
| Anti-inflammatory Action | HMGB1/TLR4/NF-κB axis | ↓ HMGB1, ↓ TLR4, ↓ NF-κB, reduced cytokine production | tMCAO rats |
| Anti-apoptotic Effects | Bcl-2/Bax/Caspase-3 | ↑ Bcl-2, ↓ Bax, ↓ Cleaved Caspase-3 | tMCAO rats |
| Antioxidant Activity | Keap1/Nrf2 pathway | Oxidative stress reduction | BV-2 microglial cells |
The following diagram illustrates the primary signaling pathways modulated by this compound in cerebral ischemia-reperfusion injury:
This compound demonstrates dose-dependent efficacy across multiple experimental models of cerebral ischemia. The following tables summarize key quantitative findings from preclinical studies:
Table 2: Efficacy of this compound in Animal Models of Cerebral Ischemia-Reperfusion Injury
| Model Type | Dosage | Administration | Key Outcomes | Reference |
|---|---|---|---|---|
| MCAO Rats | 10, 20, 40 mg/kg | Intraperitoneal (single dose at 15 min post-reperfusion) | ↓ Infarct volume, ↑ Cerebral blood flow, Improved neurological function | [2] |
| MCAO Rats | 20 mg/kg | Intraperitoneal (continuous for 7 days) | ↑ VEGF, Vash-2, Ang-1, p-Tie2, CD31 expression | [2] |
| tMCAO Rats | 15, 30, 60 mg/kg | Intravenous (immediately after 0.5 h ischemia) | ↓ Neurological deficits, ↓ Infarct size, ↓ Brain edema, ↓ Inflammatory factors | [3] |
| tMCAO Rats | 60 mg/kg | Intravenous | ↓ Neuronal apoptosis, ↑ Bcl-2, ↓ Bax, ↓ Cleaved Caspase-3 | [3] |
Table 3: Efficacy of this compound in Cellular Models
| Cell Type | Dosage | Condition | Key Outcomes | Reference |
|---|---|---|---|---|
| HUVECs | 100, 200, 400 nM | OGD/R model | Enhanced migration, tube formation, VEGF expression | [2] |
| HUVECs | 400 nM | OGD/R + Axitinib (VEGF inhibitor) | Reversal of pro-angiogenic effects | [2] |
| BV-2 Microglial Cells | 10-50 μM | Amyloid-β-induced inflammation | Attenuated oxidative stress and inflammation via Keap1/Nrf2 pathway | [1] |
Animals: Adult male Sprague-Dawley rats (220-250 g) are recommended for consistency with published studies [2] [3]. House animals under controlled conditions (12-hour light/dark cycle, ad libitum access to food and water) for at least 7 days prior to experimentation for proper acclimatization.
Ethical Considerations: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC). The referenced studies received approval under authorization number BYLY 2019-056 at Binzhou Medical University [2].
Experimental Groups: Randomly assign rats to the following groups (minimum n=10 per group for statistical power):
Anesthesia: Induce anesthesia with intramuscular injection of ketamine (100 mg/kg) and xylazine (10 mg/kg) [2]. Alternatively, pentobarbital (50 mg/kg, intraperitoneal) may be used [3].
Surgical Procedure:
Ischemia and Reperfusion: Maintain occlusion for 90 minutes (1.5 hours), then carefully withdraw the filament to allow reperfusion. Monitor body temperature throughout the procedure, maintaining at 37°C using a heating pad.
This compound Treatment: Administer this compound intraperitoneally (10, 20, or 40 mg/kg) or intravenously (15, 30, or 60 mg/kg) 15 minutes after reperfusion initiation [2] [3]. Dissolve this compound in DMSO and dilute with normal saline, ensuring final DMSO concentration does not exceed 5%.
Assessment Timeline:
Sample Collection: Following deep anesthesia, transcardially perfuse rats with ice-cold phosphate-buffered saline (PBS). Harvest brain tissues and dissect the cortical tissue around the ischemic penumbra for subsequent analysis.
Neurological Scoring: Use the modified Neurological Severity Score (mNSS) on a scale of 0 (normal) to 18 (severe deficit) at 24 hours post-reperfusion [2]. Alternatively, the Longa 5-point scale (0-4) can be employed [3]. All assessments should be performed by researchers blinded to experimental groups.
Infarct Volume Measurement:
Cerebral Blood Flow Measurement: Use a moorFLPI-2 laser Doppler imager to measure cerebral blood flow before MCAO and at 0, 72, and 168 hours post-reperfusion [2].
Molecular Analyses:
The following workflow diagram illustrates the complete in vivo experimental procedure:
Cell Culture: Maintain Human Umbilical Vein Endothelial Cells (HUVECs) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified 5% CO₂ incubator [2]. Use cells between passages 3-6 for all experiments to ensure phenotypic stability.
Oxygen-Glucose Deprivation/Reoxygenation Setup:
This compound Administration: Prepare this compound stock solution in DMSO and dilute to working concentrations (100, 200, 400 nM) in cell culture medium immediately before use [2]. Add this compound at the beginning of the reoxygenation phase. Include vehicle control groups (DMSO at equivalent concentration, typically <0.1%).
Inhibition Studies: To investigate mechanism specificity, include treatment groups with VEGF receptor inhibitor axitinib (10 μM) alone or in combination with this compound [2].
Image Acquisition: After 18-24 hours of reoxygenation, capture brightfield images of tube networks using an inverted microscope (e.g., EVOS XL Core microscope) at 4× or 10× magnification. Acquire multiple non-overlapping images per well to ensure representative sampling.
Conventional Morphometric Analysis:
Graph-Theoretic Analysis (Advanced):
For comprehensive assessment of this compound's effects on vascular network quality, implement graph-theoretical approaches that provide superior quantification of network morphology and topology compared to traditional methods:
Preprocessing: Convert acquired images to grayscale, apply Gaussian smoothing (σ=1) to reduce noise, then binarize using Otsu's thresholding method [7].
Skeletonization: Process binarized images using the skeletonize function from scikit-image.morphology to reduce tubular structures to 1-pixel-wide centerlines while preserving topology [7].
Graph Construction: Transform skeletonized images into mathematical graphs where:
Table 4: Graph-Theoretic Metrics for Quantifying Angiogenic Networks
| Graph Metric | Description | Biological Significance | Expected this compound Effect |
|---|---|---|---|
| Number of Nodes | Count of branch points and endpoints | Indicates network complexity and branching | Increase |
| Number of Edges | Total connections between nodes | Reflects overall connectivity | Increase |
| Average Degree | Average connections per node | Measures network density and integration | Increase |
| Clustering Coefficient | Measure of local interconnectedness | Indicates robustness and redundancy | Increase |
| Global Efficiency | Inverse of shortest path length | Reflects transport efficiency | Increase |
| Tortuosity | Ratio of actual to Euclidean distance | Measures vessel straightness | Context-dependent |
| Largest Component Size | Size of largest connected network | Indicates network integration | Increase |
The experimental protocols outlined herein provide comprehensive methodologies for investigating this compound's potential as a therapeutic candidate for ischemic stroke. The robust effects observed across multiple preclinical models – reducing infarct volume by approximately 30-50%, improving neurological function scores by 40-60%, and enhancing key angiogenic markers by 2-3 fold – underscore its translational promise [2] [3]. Researchers should consider several strategic applications:
Combination Therapy Development: Investigate this compound as an adjunct to thrombolytic therapy (e.g., tPA) to extend the therapeutic window and mitigate reperfusion injury [2] [4].
Formulation Optimization: Address this compound's pharmacokinetic limitations, particularly its relatively low oral bioavailability (3.686 ± 2.356 h half-life), through advanced drug delivery systems [1].
Mechanistic Expansion: Explore this compound's effects on additional pathways implicated in stroke recovery, including microglial polarization, blood-brain barrier integrity, and neurogenesis.
Disease Modification Studies: Evaluate this compound's potential in related cerebrovascular conditions including vascular dementia, subarachnoid hemorrhage, and chronic cerebral hypoperfusion.
These application notes provide researchers with validated protocols for assessing this compound's efficacy through complementary in vivo and in vitro approaches. The integration of conventional histological assessments with advanced graph-theoretic analyses offers a comprehensive framework for quantifying angiogenic responses, enabling more precise evaluation of this compound's therapeutic potential for cerebral ischemia-reperfusion injury.
Engeletin (dihydrokaempferol 3-rhamnoside) is a natural flavanonol glycoside. In LPS-induced ALI models, it has been shown to alleviate lung injury through multi-target mechanisms [1] [2].
The table below summarizes the core protective effects of this compound observed in a murine model of LPS-induced ALI [1]:
| Parameter Measured | Effect of LPS (vs. Control) | Effect of this compound Treatment (vs. LPS group) |
|---|---|---|
| Myeloperoxidase (MPO) Activity | Increased | Attenuated |
| Lung Wet/Dry (W/D) Ratio | Increased | Attenuated |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Increased | Ameliorated |
| NF-κB Activation | Activated | Suppressed |
| PPAR-γ Expression | Not specified | Upregulated |
Here are detailed methodologies for key experiments investigating this compound's effects on LPS-induced ALI.
This protocol is adapted from a study that demonstrated the protective and therapeutic effects of this compound [1].
This protocol provides a framework for studying this compound's cellular mechanisms, based on common methodologies used in related studies [5] [6].
This compound's protective effects against LPS-induced ALI are primarily linked to its ability to suppress the NF-κB signaling pathway and activate PPAR-γ [1].
Beyond the PPAR-γ/NF-κB axis, research indicates this compound also modulates other pathways:
This compound is a promising natural compound for mitigating LPS-induced ALI. Its efficacy stems from a multi-faceted mechanism involving the suppression of pro-inflammatory NF-κB signaling and the enhancement of antioxidant defenses. Future research should focus on:
This compound (dihydrokaempferol 3-rhamnoside) is a flavanonol glycoside compound naturally found in various medicinal herbs, particularly Smilax glabra Roxb. This natural product has gained significant research interest due to its potent biological activities, especially its ability to induce or modulate apoptosis across various disease models. This compound has demonstrated differential apoptotic effects depending on the cellular context—inducing apoptosis in cancer cells while protecting healthy cells from inflammatory or degeneration-associated apoptosis. This dual functionality makes it a promising candidate for therapeutic development in conditions ranging from cancer to degenerative diseases.
Research has established that this compound modulates apoptosis through multiple molecular pathways. In cancer models such as lung cancer, this compound promotes apoptotic cell death by reducing X-linked inhibitor of apoptosis (XIAP) expression through enhanced ubiquitination and promoting SMAC release from mitochondria [1]. Conversely, in non-cancerous models such as intervertebral disc degeneration and inflammatory bowel disease, this compound protects cells from apoptosis induced by inflammatory stimuli like TNF-α by inhibiting NF-κB and MAPK signaling pathways and ameliorating mitochondrial dysfunction [2] [3]. These context-dependent effects highlight the importance of robust apoptosis detection methods when studying this compound's mechanisms of action.
This compound modulates apoptosis through several interconnected signaling pathways, with its effects being highly context-dependent. The compound exhibits differential regulation based on disease state, demonstrating protective anti-apoptotic effects in degenerative conditions while promoting apoptosis in cancerous cells. The table below summarizes the key molecular mechanisms through which this compound regulates apoptosis across different experimental models:
Table 1: Key Apoptotic Mechanisms of this compound Across Disease Models
| Disease Model | Apoptotic Effect | Key Molecular Targets | Signaling Pathways | Cellular Consequences |
|---|---|---|---|---|
| Intervertebral Disc Degeneration [2] | Anti-apoptotic | ↓ Bax, ↓ Cleaved Caspase-3, ↑ Bcl-2 | Inhibition of NF-κB and MAPK pathways | Protection of nucleus pulposus cells from TNF-α-induced apoptosis |
| Lung Cancer [1] | Pro-apoptotic | ↓ XIAP, ↑ SMAC, ↑ ER stress, ↑ CHOP | Mitochondrial-mediated apoptosis | Induction of cancer cell death via XIAP ubiquitination |
| Experimental Colitis [3] | Anti-apoptotic | ↓ Bax/Bcl-2 ratio, ↓ c-caspase3, ↑ ATP production | AMPK/SIRT1/PGC-1α activation | Improved mitochondrial function, reduced epithelial apoptosis |
| Oxidative Stress Models [3] | Anti-apoptotic | ↑ Nrf2 pathway, ↓ oxidative markers | AMPK/SIRT1/PGC-1α signaling | Attenuation of mitochondrial dysfunction and associated apoptosis |
The context-dependent nature of this compound's effects necessitates careful experimental design when investigating its apoptotic activities. In cancer models, researchers should focus on its pro-apoptotic mechanisms, while in degenerative or inflammatory diseases, the anti-apoptotic properties become more relevant. The following diagram illustrates the dual apoptotic regulatory mechanisms of this compound:
The apoptotic effects of this compound have been quantitatively demonstrated across multiple studies using various detection methods. The compound exhibits dose-dependent activity in both pro-apoptotic and anti-apoptotic contexts, with efficacy observed across a range of concentrations. Different experimental models have employed specific dosing regimens and treatment durations tailored to their particular biological contexts. The following table summarizes key quantitative findings from recent studies on this compound-induced apoptosis modulation:
Table 2: Quantitative Analysis of this compound's Apoptotic Effects Across Experimental Models
| Experimental Model | This compound Concentrations/Doses | Treatment Duration | Key Apoptotic Metrics | Significance/Outcome |
|---|---|---|---|---|
| Rat NP Cells [2] | 2.5-160 µM (in vitro) | 24-72 hours | ↓ TNF-α-induced apoptosis; ↓ inflammatory mediators | IC~50~ >160 µM (low cytotoxicity); significant protection at 10-40 µM |
| Lung Cancer Cells [1] | Not specified | Not specified | ↑ Apoptotic cell death; ↓ XIAP expression; ↑ SMAC expression | Significant apoptosis induction via mitochondrial pathway |
| DSS-Induced Colitis Mice [3] | 10, 20, 40 mg/kg (in vivo) | 7 days daily administration | ↓ Bax/Bcl-2 ratio; ↓ c-caspase3; ↑ tight junction proteins | Optimal efficacy at 20 mg/kg; dose-dependent barrier protection |
| Colonic Organoids [3] | 10 µM (in vitro) | 24 hours pretreatment | Ameliorated DSS-induced damage; improved mitochondrial function | Significant protection against apoptosis induced by DSS |
The dose-response relationship observed across these studies provides valuable guidance for researchers in selecting appropriate this compound concentrations for future investigations. The consistently low cytotoxicity observed in non-cancerous cells [2] further supports its potential therapeutic utility. For cancer applications, studies should focus on the pro-apoptotic mechanisms, particularly the regulation of XIAP and SMAC [1], while for protective applications, the AMPK/SIRT1/PGC-1α pathway and mitochondrial function are key targets [3].
The Annexin V/Propidium Iodide (PI) staining assay is a widely established method for quantifying apoptosis by flow cytometry. This technique distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on two fundamental biochemical changes during apoptosis: phosphatidylserine externalization and membrane integrity loss. In viable cells, phosphatidylserine (PS) is restricted to the inner leaflet of the plasma membrane, but during early apoptosis, it translocates to the outer leaflet, where it can bind Annexin V. Propidium Iodide (PI) is a DNA-binding dye that only penetrates cells with compromised membrane integrity, characteristic of late apoptosis and necrosis. This dual staining allows researchers to quantify the progression of this compound-modulated apoptosis in a population of cells.
Cell Preparation and Treatment:
Cell Harvesting:
Staining Procedure:
Flow Cytometry Analysis:
The flow cytometry data generates a bivariate dot plot where:
For this compound studies, compare the percentage of cells in each quadrant between treated and control groups. In cancer models, this compound treatment should increase the percentage of Annexin V-positive cells, while in protective models, it should decrease this percentage compared to injury-only controls.
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. This method leverages the enzyme terminal deoxynucleotidyl transferase (TdT) to catalyze the addition of modified dUTP to 3'-OH ends of fragmented DNA. The incorporated nucleotides are then detected using various visualization strategies. The TUNEL assay is particularly valuable for confirming this compound's apoptotic effects observed in flow cytometry and provides spatial information in tissue sections or cultured cells. Modern TUNEL methodologies have evolved to include multiple detection strategies, including direct fluorescence, BrdU-based immunodetection, and click chemistry approaches [4] [5].
Sample Preparation:
Positive Control Preparation:
TUNEL Labeling Reaction:
Detection (if using indirect methods):
Counterstaining and Visualization:
The following diagram illustrates the key steps and decision points in the TUNEL assay workflow:
Successful detection of this compound-modulated apoptosis requires careful experimental optimization and awareness of potential technical pitfalls. When establishing these assays, consider the following key aspects:
Fixation conditions: Over-fixation with formaldehyde can reduce TUNEL labeling efficiency due to excessive protein-DNA crosslinking [6]. Fixation time should be optimized for each cell type, typically 15-30 minutes for cells and 24 hours for tissues.
Permeabilization optimization: Insufficient permeabilization prevents TdT enzyme access to nuclear DNA, while excessive treatment can damage cellular morphology. Triton X-100 concentration (0.1-0.5%) and incubation time (5-30 minutes) should be titrated for each cell type [6].
Appropriate controls: Each experiment must include:
Time course considerations: Apoptosis is a dynamic process. For this compound time-dependent studies, multiple time points (e.g., 6, 12, 24, 48 hours) should be analyzed to capture the progression of apoptotic events.
Table 3: Troubleshooting Guide for this compound Apoptosis Assays
| Problem | Potential Causes | Solutions |
|---|---|---|
| High background in TUNEL [6] | Mycoplasma contamination; excessive TdT reaction time; cell proliferation; autofluorescence | Test for mycoplasma; optimize TdT concentration and time; use non-proliferating cells; select different fluorophores |
| Low or no signal in TUNEL [6] | Inadequate fixation; insufficient permeabilization; low apoptosis level | Use recommended fixatives; optimize permeabilization; include positive control; extend labeling time |
| False positive TUNEL signals [7] | Necrosis; DNA damage from other causes; over-fixation; sectioning artifacts | Confirm apoptosis by morphology; optimize fixation time; use multiple apoptosis detection methods |
| Poor population resolution in flow cytometry | Excessive cell clumping; improper gating; insufficient event collection | Filter cells through mesh; optimize gating strategy; collect ≥10,000 events |
| Inconsistent results between replicates | Variable this compound solubility; cell passage differences; technical inconsistency | Use fresh this compound solutions; control passage number; standardize technical procedures |
These application notes provide comprehensive methodologies for investigating the apoptotic effects of this compound using flow cytometry and TUNEL assays. The dual functionality of this compound—promoting apoptosis in cancer models while inhibiting apoptosis in degenerative diseases—highlights its therapeutic potential and the importance of context-appropriate experimental design. The protocols outlined here have been optimized based on current literature and technical guidelines to ensure researchers can reliably detect and quantify this compound's modulation of apoptotic pathways.
When studying this compound, researchers should consider integrating multiple detection methods to confirm findings, as each technique has distinct advantages and limitations. Flow cytometry provides robust quantification of apoptosis progression, while TUNEL assay offers specific detection of late-stage apoptosis with spatial context. Combining these with additional assessments of mitochondrial function [3] and caspase activation [1] will provide a comprehensive understanding of this compound's mechanisms of action across different experimental models.
This compound (molecular formula: C~21~H~22~O~10~, molecular weight: 434.39 g/mol) is a naturally occurring flavonoid compound classified as a dihydroflavonol glycoside, specifically identified as deoxydihydroquercetin-3-β-rhamnoside. This bioactive compound is primarily extracted from traditional medicinal herbs, most notably Smilax glabra Roxb. (Tu fuling) and various Liliaceous plants [1]. This compound has garnered significant research interest due to its diverse pharmacological properties, including potent anti-inflammatory, antioxidant, and immunomodulatory activities observed across various disease models [1]. The MAPK signaling pathway represents a crucial intracellular signal transduction cascade that regulates fundamental cellular processes including proliferation, differentiation, survival, and inflammatory responses. This pathway, particularly through its interconnectedness with NF-κB signaling, plays a pivotal role in the pathogenesis of various inflammatory conditions, making it an attractive therapeutic target [2] [3].
Recent investigations have demonstrated that this compound exerts significant therapeutic effects in experimental models of inflammatory bowel disease (IBD), intervertebral disc degeneration (IDD), and other inflammation-associated conditions [4] [2]. The compound appears to mediate these effects through multi-targeted actions on key signaling pathways, including suppression of the MAPK and NF-κB cascades, activation of the AMPK/SIRT1/PGC-1α axis, and enhancement of mitochondrial function [4]. This document provides comprehensive application notes and detailed experimental protocols for investigating this compound-mediated MAPK pathway inhibition, specifically tailored for researchers and drug development professionals working in the field of inflammatory disease therapeutics.
This compound used in experimental settings is typically obtained from commercial suppliers specializing in bioactive natural compounds, such as MedChemExpress (Monmouth Junction, NJ, USA) and Selleck Chemicals (Houston, TX, United States) [4] [2]. When procuring this compound, researchers should verify a minimum purity threshold of 99.88% through certificates of analysis, which typically include characterization data from high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy [4]. For preparation of stock solutions, this compound is generally dissolved in dimethyl sulfoxide (DMSO) or corn oil for in vitro and in vivo studies, respectively [4] [2]. A common approach involves preparing a 100 mM stock solution in DMSO, which can be aliquoted and stored at -20°C to -80°C for extended stability. Further working concentrations are prepared by diluting the stock solution in appropriate culture media or vehicles, ensuring that the final DMSO concentration does not exceed 0.1% (v/v) to maintain cell viability [2].
Table 1: Cell culture models and applications in this compound research
| Cell Type | Specific Models | Research Application | Culture Conditions |
|---|---|---|---|
| Primary Nucleus Pulposus Cells | Rat-derived [2] | Intervertebral disc degeneration studies | DMEM + 15% FBS + 1% P/S [2] |
| Immune Cells | RAW 264.7 macrophages, BV-2 microglial cells [1] | Inflammation and polarization studies | Standard conditions per cell type |
| Intestinal Epithelial Cells | Colonic organoids [4] | Inflammatory bowel disease research | Embedded in BME with specialized medium [4] |
| Cancer Cell Lines | Various melanoma lines [5] | MAPK pathway resistance mechanisms | DMEM/RPMI-1640 + 10% FBS |
Essential reagents for investigating this compound effects include: TNF-α for inducing inflammatory responses (typically used at 10-50 ng/mL) [2], lipopolysaccharide (LPS) for macrophage activation studies (often at 100 ng/mL - 1 μg/mL) [1], and specific pathway inhibitors such as SR-18292 (PGC-1α inhibitor, 10 μM) [4] and various MAPK pathway inhibitors for mechanistic studies. Antibodies for key signaling proteins including phospho-p38, phospho-JNK, phospho-ERK, and their total protein counterparts are necessary for western blot analyses, alongside antibodies for inflammatory markers (iNOS, COX-2, IL-1β) and apoptosis regulators (Bax, Bcl-2, cleaved caspase-3) [2].
The CCK-8 assay provides a reliable method for determining this compound cytotoxicity and establishing appropriate non-toxic concentration ranges for experimental studies. The following protocol outlines the standardized approach:
Research findings indicate that this compound demonstrates favorable cytotoxicity profiles, with no significant cytotoxicity observed in nucleus pulposus cells at concentrations up to 160 μM after 24-hour exposure [2]. This wide safety margin facilitates subsequent investigations of this compound's therapeutic effects at effective non-toxic concentrations.
Evaluation of this compound's effects on inflammatory pathways involves comprehensive analysis of inflammatory mediators and matrix degradation enzymes:
Studies demonstrate that this compound significantly suppresses TNF-α-induced expression of inflammatory mediators and matrix-degrading enzymes in a concentration-dependent manner. For instance, pretreatment with 20 μM this compound substantially reduced TNF-α-induced upregulation of iNOS, COX-2, IL-1β, MMP-3, MMP-9, and MMP-13 at both mRNA and protein levels in nucleus pulposus cells [2].
Evaluation of this compound's anti-apoptotic effects employs multiple complementary techniques:
Experimental evidence indicates that this compound effectively attenuates TNF-α-induced apoptosis in various cell types. In nucleus pulposus cells, this compound pretreatment significantly reduced the percentage of TUNEL-positive cells and Annexin V-FITC/propidium iodide double-positive cells while restoring the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins [2].
Comprehensive analysis of MAPK pathway inhibition requires meticulous protein handling and detection methods:
Research findings consistently demonstrate that this compound effectively suppresses TNF-α-induced phosphorylation of key MAPK pathway components, including p38, JNK, and ERK, in a concentration-dependent manner. This inhibition correlates with reduced nuclear translocation of phosphorylated p65 subunit of NF-κB, indicating broad anti-inflammatory signaling suppression [2].
Table 2: Key signaling pathways affected by this compound treatment
| Signaling Pathway | Specific Components Affected | Experimental Evidence | Functional Consequences |
|---|---|---|---|
| MAPK Pathway | Phospho-p38, phospho-JNK, phospho-ERK [2] | Reduced phosphorylation in Western blots | Decreased inflammatory mediator production [2] |
| NF-κB Pathway | Phospho-IKKα/β, phospho-IκBα, phospho-p65 [2] | Reduced phosphorylation and nuclear translocation | Suppressed pro-inflammatory gene expression [2] |
| AMPK/SIRT1/PGC-1α Axis | AMPK, SIRT1, PGC-1α [4] | Increased activation and expression | Enhanced mitochondrial function, reduced apoptosis [4] |
| AP-1 Signaling | FOSL1, c-JUN [6] | Chromatin accessibility changes | Modified transcriptional programs |
To establish the specific involvement of MAPK pathways in this compound-mediated effects, several experimental approaches are recommended:
Evidence suggests that this compound's inhibition of MAPK signaling contributes significantly to its anti-inflammatory effects, with observed suppression of inflammatory mediator production and matrix degradation enzyme expression in various cell types [2].
Several well-established animal models facilitate the investigation of this compound's therapeutic effects in inflammatory conditions:
DSS-Induced Colitis Model:
Intervertebral Disc Degeneration Model:
Experimental results demonstrate that this compound administration significantly alleviates disease severity in these models. In DSS-induced colitis, this compound treatment (20 mg/kg) markedly reduced weight loss, DAI scores, and colon shortening while restoring intestinal barrier integrity through upregulation of tight junction proteins (ZO-1, claudin-1) and preservation of goblet cells [4].
Comprehensive tissue analysis provides crucial data on this compound's therapeutic effects and mechanisms:
Histopathological Examination:
Molecular Analysis:
Inflammatory Cytokine Measurement:
In vivo studies consistently demonstrate that this compound treatment modulates multiple signaling pathways simultaneously, suppressing NF-κB-mediated inflammation while activating the Nrf2 antioxidant pathway and AMPK/SIRT1/PGC-1α mitochondrial biogenesis signaling [4].
Robust statistical analysis ensures reliable interpretation of experimental findings:
Interpretation of this compound's mechanisms should consider its multi-targeted nature:
The following diagram illustrates the interconnected signaling pathways affected by this compound treatment and the experimental approaches for investigating them:
Visual summary of this compound's effects on key signaling pathways and experimental approaches for their investigation
Several technical challenges may arise when investigating this compound-mediated MAPK pathway inhibition:
To enhance experimental outcomes when studying this compound's effects:
The experimental protocols outlined herein provide comprehensive methodologies for investigating this compound-mediated MAPK pathway inhibition and its therapeutic applications in inflammatory diseases. The accumulated evidence indicates that this compound exerts its effects through a multi-targeted mechanism, simultaneously suppressing pro-inflammatory MAPK and NF-κB signaling while activating protective pathways such as AMPK/SIRT1/PGC-1α-mediated mitochondrial biogenesis [4] [2]. These complementary actions contribute to its efficacy across various disease models, particularly in gastrointestinal inflammation and disc degeneration contexts.
The robust experimental approaches detailed in this document—including cell viability assessment, inflammatory response evaluation, apoptosis detection, comprehensive signaling pathway analysis, and in vivo validation—provide researchers with validated tools to further explore this compound's therapeutic potential. The integration of these methodologies facilitates a systematic investigation of both established and novel mechanisms underlying this compound's bioactivities, potentially accelerating the development of this promising natural compound as a therapeutic agent for inflammatory conditions.
The table below summarizes findings on engeletin's safe and effective concentration ranges from recent studies.
| Cell Type / Model | Reported Safe/Tested Concentrations | Toxic/High Concentrations | Key Findings / Context | Source |
|---|---|---|---|---|
| Human HepG2 (Liver) | 100 pM to 100 µM (tested for cytotoxicity) [1] | Not reached (No toxicity up to 100 µM) [1] | Effective against insulin resistance at 10 µM and 100 µM. [1] | [1] |
| Mouse Colonic Organoids | 10 µM (Eng-only control group) [2] | Information not specified | 10 µM used as a pretreatment in a colitis model without reported toxicity. [2] | [2] |
| In Vivo (Mice) | 10, 20, 40 mg/kg (oral gavage) [2] | Information not specified | Doses alleviated colitis symptoms with no adverse effects reported. [2] | [2] |
| In Vivo (Rats) | 15, 30, 60 mg/kg (intravenous) [3] | Information not specified | Doses showed neuroprotective effects against cerebral ischemia without reported toxicity. [3] | [3] |
Since NP-cell-specific data is unavailable, you will need to establish a cytotoxicity profile. Here is a detailed methodology adapted from general principles and the sourced literature.
1. Cell Culture and Plating
2. This compound Treatment
3. Cell Viability and Cytotoxicity Assessment (MTT Assay) The MTT assay measures mitochondrial activity as a indicator of cell viability [1].
Q1: My NP cells are not adhering well after plating with this compound. What could be the cause?
Q2: I see no cytotoxicity across all tested concentrations. What should I do?
Q3: The solvent control (DMSO) is showing toxicity in my NP cells. How can I mitigate this?
This compound's known mechanisms in other models involve anti-oxidative stress and anti-apoptotic pathways. The following diagrams outline these pathways and the proposed experimental workflow.
Diagram Title: Proposed Neuroprotective Pathway of this compound
Diagram Title: Cytotoxicity Assay Workflow for NP Cells
I hope this technical guide provides a solid foundation for your research on this compound. Should you establish the cytotoxicity profile in your NP cells, it would be a valuable contribution to the field.
Understanding Engeletin's core physicochemical properties is the first step in ensuring experimental reproducibility.
Table 1: Core Properties of this compound [1] [2]
| Property | Specification |
|---|---|
| CAS Number | 572-31-6 |
| Molecular Formula | C₂₁H₂₂O₁₀ |
| Molecular Weight | 434.4 g/mol |
| Purity | Typically >98% or as per Certificate of Analysis [1] |
| Appearance | Solid powder [1] |
Table 2: Storage, Stability, and Solubility [1] [2]
| Aspect | Condition / Solvent | Details / Concentration |
|---|---|---|
| Long-Term Storage | -20°C for 3 years (powder) [2] | Recommended to preserve activity; glycosidic bonds may hydrolyze under acidic or enzymatic conditions [1]. |
| In-Solvent Storage | -80°C for 1 year [2] | - |
| Solubility | DMSO | 78-83 mg/mL (approx. 179-191 mM) [1] [2]. Sonication is recommended. |
| Ethanol, Methanol, Pyridine | Soluble [2] | |
| Aqueous Solutions | Limited solubility [1] |
Here are standard methodologies for preparing this compound for in vitro and in vivo studies, based on common practices in the literature.
This protocol is suitable for cell-based assays [3] [2].
This formulation is commonly used for oral administration in rodent studies [4] [2].
Here are solutions to problems frequently encountered when working with this compound.
Table 3: Troubleshooting Guide
| Problem | Possible Cause | Solution |
|---|---|---|
| Poor solubility in buffer/culture media | Low aqueous solubility [1] | Ensure stock is fully dissolved in DMSO first. When adding to media, add slowly while vortexing to facilitate mixing. |
| Precipitation in working solution | Solution is supersaturated or cold. | Warm the solution to 37°C and vortex. Re-sonicate briefly if needed. Filter through a 0.22 µm filter. |
| Low Bioavailability in animal studies | Extensive first-pass metabolism [1]. | Consider alternative administration routes (e.g., intraperitoneal injection with an appropriate formulation). New strategies like nano-formulations are being explored to enhance bioavailability [5]. |
| Unstable biological activity | Hydrolysis of glycosidic bonds; oxidation [1] [6]. | Adhere strictly to storage conditions. Use freshly prepared solutions. For long-term studies, consider structural analogs like Acetyl Oxygen Benzoate this compound Ester (AOBEE) designed for improved stability [6]. |
While not a purity assay, a validated method for determining engeletin in rat plasma using UHPLC-MS/MS offers a robust starting point for developing your own purity method [1] [2]. The key parameters are summarized below.
| Parameter | Specification |
|---|---|
| Instrument | UHPLC-MS/MS |
| Column | ZORBAX Eclipse Plus C18 RRHD (2.1 x 50 mm, 1.8 µm) [1] |
| Mobile Phase | Gradient of acetonitrile and water [1] [2] |
| Detection | Tandem Mass Spectrometry (MS/MS) in Negative Ionization Mode [2] |
| Linear Range | 5 - 5000 ng/mL [2] |
| Runtime | 4.3 minutes [1] |
Detailed Workflow: The experimental protocol can be visualized as a multi-stage process, from sample preparation to system readiness.
Figure: Experimental workflow for this compound quantification in plasma using UHPLC-MS/MS, based on methods from [1] [2].
The following common HPLC issues and solutions are generalized but applicable to this compound analysis. This guide adapts general HPLC troubleshooting principles for this context [3].
| Problem | Possible Causes | Potential Solutions |
|---|---|---|
| Peak Tailing | Column degradation, incorrect solvent pH, analyte interaction with stationary phase | Ensure sample is dissolved in mobile phase; test column performance with standard; adjust pH [3]. |
| Baseline Noise | Contaminated solvents, detector instability, temperature fluctuations | Use fresh, HPLC-grade solvents; degas mobile phase; check detector lamp and settings [3]. |
| Retention Time Shifts | Mobile phase composition variance, column degradation, pump issues | Prepare mobile phase consistently; ensure column is equilibrated; check pump for leaks/irregular flow [3]. |
| Low Signal/Peaks | Low analyte concentration, sample loss during preparation, detector issues | Concentrate sample; verify extraction/purification efficiency; check detector performance [3]. |
| Pressure Fluctuations | Blockages (e.g., from particulates), gas bubbles in pump, leaks | Filter samples and mobile phases; degas and purge pumps; check for and fix leaks [3]. |
A logical approach to diagnosing these issues is to systematically isolate each component of the HPLC system.
Figure: A logical troubleshooting workflow for diagnosing common HPLC issues, adapted from general principles [3].
To adapt the documented pharmacokinetic method for a chemical purity assay of an this compound standard:
Engeletin (ENG) is a natural flavonoid with demonstrated neuroprotective, anti-inflammatory, and antioxidant potential, making it a promising candidate for diseases like Huntington's, Alzheimer's, and various inflammatory conditions [1] [2]. However, its therapeutic application is heavily constrained by pharmacokinetic challenges.
Researchers can explore several formulation and route-based strategies to bypass or minimize first-pass metabolism. The table below summarizes the primary approaches.
| Strategy | Core Mechanism | Key Advantages | Potential Challenges |
|---|---|---|---|
| Nanostructured Lipid Carriers (NLCs) [1] | Encapsulates this compound in lipid matrix; enhances absorption via lymphatic transport, partially bypassing the liver. | Protects drug from metabolism; improves brain delivery; uses body-friendly lipids. | Complex formulation process; requires careful characterization. |
| Intranasal Administration [1] | Delivers drug directly to the brain via olfactory and trigeminal nerves, completely avoiding systemic circulation and the liver. | Rapid onset of action; non-invasive; excellent for neurological targets. | Potential for nasal irritation; dose volume limitations. |
| Prodrug Approach [3] | Chemically modifies this compound into an inert precursor that is converted to the active form only after absorption. | Can target specific absorption pathways; improves metabolic stability. | Requires sophisticated chemical synthesis and characterization. |
| Alternative Routes (e.g., Sublingual, Rectal) [3] | Utilizes vascularized membranes that drain directly into systemic circulation, bypassing the portal vein. | Avoids harsh GI environment and first-pass effect. | May not be suitable for all drugs or patient populations. |
The following workflow diagrams illustrate the core experimental process for developing these advanced formulations.
Diagram 1: Overall experimental workflow for overcoming this compound's first-pass metabolism, illustrating the iterative process from strategy selection to optimization.
This protocol is based on the theoretical design proposed for Huntington's disease treatment [1].
1. Objective: To prepare and characterize this compound-loaded NLCs for enhanced brain delivery via the intranasal route. 2. Materials: - Lipids: Solid lipid (e.g., Glyceryl monostearate), Liquid lipid (e.g., Oleic acid), Surfactant (e.g., Poloxamer 188). - Drug: this compound (e.g., sourced from Rhizoma Smilacis Glabrae or commercial supplier). - Equipment: Hot plate magnetic stirrer, Probe sonicator, High-pressure homogenizer, Dynamic Light Scattering (DLS) instrument. 3. Method: - Hot Melt Emulsification-Ultrasonication: - Melt the solid and liquid lipids together at ~70°C (5-10°C above the solid lipid's melting point). - Dissolve this compound in the molten lipid mixture. - Prepare a hot aqueous surfactant solution at the same temperature. - Add the hot aqueous phase to the molten lipid phase under high-speed homogenization to form a coarse primary emulsion. - Process the coarse emulsion using a probe sonicator to form a fine nanoemulsion. - Allow the nanoemulsion to cool down to room temperature for the lipid matrix to recrystallize and form solid NLCs. 4. Characterization: - Particle Size & Zeta Potential: Use DLS to ensure particle size is < 200 nm and zeta potential is |±30| mV for stability [1]. - Entrapment Efficiency: Separate unentrapped drug by ultracentrifugation or dialysis. Calculate EE% = (Total drug - Free drug) / Total drug × 100. - In-Vitro Drug Release: Use Franz diffusion cell with a membrane; analyze drug content in receptor medium via HPLC.
Diagram 2: Detailed workflow for the formulation and characterization of this compound-loaded Nanostructured Lipid Carriers (NLCs).
This ex-vivo protocol helps assess improvements in intestinal absorption early in development [4].
1. Objective: To evaluate the intestinal permeability and absorption enhancement of this compound formulations. 2. Materials: - Freshly isolated small intestine (e.g., from rat). - Krebs-Ringer buffer (oxygenated with O₂/CO₂ 95:5). - Test formulations: this compound solution vs. This compound-NLCs. 3. Method: - Evert a segment of the intestine carefully. - Fill the serosal side (now inside) with oxygenated buffer. - Tie both ends and place the sac in a beaker containing the drug formulation in buffer (mucosal side). - Maintain at 37°C with continuous oxygen supply. - Sample the serosal fluid at regular time intervals (e.g., 15, 30, 60, 90, 120 min). - Analyze drug content in the serosal samples using HPLC. 4. Data Analysis: - Calculate the Apparent Permeability (Pₐₚₚ) coefficient. - Compare the Pₐₚₚ and cumulative drug transport of the NLC formulation against the pure drug solution.
Q1: Why can't we simply increase the oral dose of this compound to achieve therapeutic effects? While increasing the dose seems straightforward, it is an inefficient and potentially risky strategy. It does not address the root cause of metabolism and could lead to dose-dependent toxicity in the gastrointestinal tract or liver without reliably increasing systemic concentrations. Advanced formulations provide a more controlled and efficient solution [2] [5].
Q2: What are the critical quality attributes (CQAs) for this compound-NLCs? The most critical CQAs are:
Q3: How can I confirm that intranasal delivery successfully bypasses first-pass metabolism? The most direct method is a pharmacokinetic study in a rodent model. Compare plasma and brain drug levels after intranasal administration versus intravenous and oral administration. A significantly higher drug concentration in the brain and a higher bioavailability after intranasal dosing, calculated using AUC (Area Under the Curve), would confirm successful bypass of first-pass metabolism [1] [3].
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Entrapment Efficiency | Drug leaching into aqueous phase during formulation. | Pre-saturate the aqueous surfactant solution with this compound. Optimize the ratio of solid to liquid lipid. |
| Large Particle Size / Broad PDI | Inadequate energy input during size reduction. | Optimize homogenization speed/time and sonication parameters (amplitude, duration, cycle). |
| Particle Aggregation | Low zeta potential; electrostatic instability. | Optimize surfactant type and concentration. Ensure the formulation is freeze-dried with an appropriate cryoprotectant (e.g., trehalose) for long-term storage. |
| Poor Nasal Permeation | Mucus barrier and clearance mechanisms. | Consider coating NLCs with mucoadhesive polymers (e.g., chitosan) to increase residence time in the nasal cavity. |
The table below summarizes the core pharmacokinetic parameters of engeletin identified in rat studies, which are critical for understanding its behavior in vivo.
| Parameter | Value (Mean ± SD) | Experimental Context |
|---|---|---|
| Absolute Oral Bioavailability | 2.92 ± 1.48% | Rats, 20 mg/kg oral dose [1] |
| Elimination Half-life (t₁/₂) | 3.686 ± 2.356 h (oral) 2.011 ± 1.291 h (intravenous) | Rats [1] | | Time to Max Concentration (Tₘₐₓ) | ~0.25 h (15 min) | Rats, post-oral administration [1] [2] | | Volume of Distribution (V) | 279.716 ± 180.746 L/kg | Rats [1] | | Total Clearance (CL) | 51.808 ± 9.716 L/h/kg | Rats [1] |
The extremely low oral bioavailability of less than 3% indicates that only a tiny fraction of the orally administered dose reaches the systemic circulation [1]. This is a major bottleneck for its therapeutic efficacy. The large volume of distribution suggests that this compound is extensively distributed into tissues, which could be beneficial if the target is in specific organs but also complicates the relationship between plasma concentration and tissue-level effects [1].
Here are specific, actionable strategies to address this compound's pharmacokinetic challenges in your research.
Challenge 1: Overcoming Low Oral Bioavailability
Challenge 2: Accurately Quantifying this compound and its Metabolites
Challenge 3: Connecting Plasma PK to Observed Tissue Effects
Understanding this compound's mechanisms can help you design more targeted experiments. The following diagram synthesizes its primary molecular targets and signaling pathways as reported in the literature.
To systematically investigate this compound in your research, you can follow this general experimental workflow that integrates the strategies above.
What is the main challenge with administering Engeletin in vivo? The primary issue is its low aqueous solubility and limited permeability, which hinders its ability to reach target sites in the body, especially the brain, in effective concentrations [1].
Are there any proposed solutions to improve this compound's delivery? Yes. A leading theoretical proposal is to encapsulate this compound within Nanostructured Lipid Carriers (NLCs) and administer them via the intranasal route. This approach is suggested to enhance brain delivery by bypassing the blood-brain barrier and increasing bioavailability [1].
What are the key biological activities of this compound supported by experimental data? this compound has demonstrated several important activities in preclinical models, summarized in the table below [2] [3].
| Biological Activity | Experimental Model (Cell/Animal) | Key Findings / Mechanism |
|---|---|---|
| Anti-inflammatory & Antioxidant | Rat chondrocytes; Rat osteoarthritis model | Reduced TNF-α-induced apoptosis & ROS; activated Nrf2 pathway; inhibited NF-κB & MAPK pathways [2]. |
| Anti-apoptotic | Rat chondrocytes | Inhibited Bax and cleaved caspase-3 expression; upregulated Bcl-2 [2]. |
| Improves Insulin Resistance | Human HepG2 liver cells | Increased glucose consumption; upregulated ISR-1, ISR-2, and GLUT-2 expression [3]. |
| Alleviates Oxidative Stress | Human HepG2 liver cells | Decreased MDA levels; increased GSH and SOD levels [3]. |
The theoretical formulation for this compound-loaded NLCs is designed to overcome the significant challenge of poor bioavailability.
The diagram below illustrates the proposed mechanism of action for this compound and the theoretical journey of the NLC vehicle from intranasal administration to brain delivery.
Diagram: Proposed intranasal this compound-NLC delivery path and biological mechanism.
Based on the literature, here are some detailed methodologies and potential solutions to common experimental problems.
This protocol is adapted from studies conducted on human HepG2 and primary rat chondrocyte cells [2] [3].
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Bioavailability in Animal Studies | Poor solubility; inability to cross biological barriers. | Investigate advanced formulations like NLCs [1]. Consider intranasal administration for brain targets [1]. |
| High Cytotoxicity at Low Concentrations | Impurities in compound; solvent toxicity. | Re-purify this compound; verify supplier. Ensure final DMSO concentration is ≤0.1% and has no effect on control cells [2] [3]. |
| Inconsistent In Vitro Results | Cell passage number too high; unstable drug in medium. | Use cells at low passage numbers (P1-P3). Prepare fresh drug solutions for each experiment [2]. |
| Flavonoid | Key Anti-inflammatory Mechanisms & Targets | Experimental Models (Selected) | Key Efficacy Findings & Notes |
|---|
| Engeletin | Inhibits TLR4/NF-κB pathway; Reduces M1 macrophage polarization; Activates Nrf2/HO-1 pathway [1] [2]. | In vivo: Crohn's disease-like colitis models [2]. In vitro: LPS-induced RAW 264.7/BIX-3 microglial cells [1]. | Shows promise for digestive system inflammation; has low bioavailability [1] [2]. | | Quercetin | Modulates macrophage M2 polarization via PI3K/Akt; Inhibits NLRP3 inflammasome; Activates Nrf2 [3] [4]. | In vivo/Ex vivo: Various inflammatory disease models [3]. In vitro: LPS-stimulated cardiomyoblasts [3]. | Broad-spectrum anti-inflammatory activity; effects on multiple immune cells and pathways [3] [4]. | | Apigenin | Inhibits NF-κB p65; Increases antioxidant enzymes (SOD, GSH-px); Modulates ERK/CREB/BDNF pathway [5]. | In vivo: Alzheimer's Disease animal models (Meta-analysis) [5]. In silico: Network pharmacology for bronchiectasis [6]. | Effective in neurological and respiratory inflammation models; improves cognitive function in AD models [6] [5]. | | Kaempferol | Inhibits NF-κB, MAPK, and STAT pathways; Suppresses COX-2, iNOS; Reduces pro-inflammatory cytokines (TNF-α, IL-6, IL-8) [7] [8]. | In vitro/In vivo: Sepsis, neurodegenerative, cardiovascular disease models [7]. Clinical: Trials in diabetics and healthy adults [8]. | Clinical evidence for reduced inflammatory markers in humans; also faces bioavailability challenges [7] [8]. |
For researchers looking to replicate or design similar studies, here are the methodologies from key experiments cited above.
The following diagram illustrates the common anti-inflammatory pathway—NF-κB inhibition—shared by this compound and other flavonoids, providing a visual summary of their mechanism of action.
The experimental data suggests that while these flavonoids share common molecular targets like the NF-κB pathway, each compound may have a unique profile in different disease contexts.
| Disease Model | Test System | Administration | Highest Non-Toxic Dose / NOAEL | Key Safety Findings |
|---|---|---|---|---|
| Pulmonary Fibrosis [1] | C57BL/6 mice | Intraperitoneal | 25 mg/kg for 28 days | No reported toxicity; improved lung function and structure. |
| Inflammatory Bowel Disease [2] | C57BL/6 mice | Oral gavage | 40 mg/kg for 10 days | No toxicity in control mice; alleviated colitis symptoms. |
| Osteoarthritis [3] [4] | Rat chondrocytes | In vitro | 160 µM for 24-48 hours | No cytotoxicity; cell viability unaffected. |
| Insulin Resistance [5] [6] | Human HepG2 liver cells | In vitro | 100 µM for 48-72 hours | No cytotoxicity; MTT assay confirmed. |
| Intervertebral Disc Degeneration [7] | Rat nucleus pulposus cells | In vitro | 160 µM for 24-72 hours | No cytotoxicity; did not inhibit cell proliferation. |
A 2023 review of this compound's pharmacology confirms that it demonstrates low cytotoxicity, which supports its potential for safe therapeutic application [8].
For researchers aiming to replicate these safety assessments, here are the core methodologies from the cited studies.
In Vivo Model Protocols:
In Vitro Cytotoxicity Assays:
The favorable safety profile of this compound is attributed to its multi-target mechanisms of action, which primarily involve the activation of protective cellular pathways and the inhibition of damage-inducing signals. The following diagram illustrates the key molecular pathways identified in the research.
This diagram illustrates how this compound's action of boosting cellular defense systems (like antioxidant responses and mitochondrial health) while simultaneously suppressing key drivers of cellular damage (like inflammation and ER stress) contributes to its observed therapeutic efficacy and low toxicity profile [1] [2] [3].
The data consistently shows that this compound has a wide safety margin in the experimental conditions tested. However, for a formal comparative toxicity profile, please note:
To conclusively validate whether Engeletin's effect on the Nrf2 pathway is direct and specific, you would need to employ genetic knockout (KO) models. The core of this validation lies in comparing the effects of this compound in Wild-Type (WT) cells or animals versus Nrf2-KO or Keap1-KO systems.
The experimental workflow and expected outcomes for such an investigation can be visualized as follows:
The table below outlines the key methodologies for a knockout model study based on established practices in the field [1] [2] [3]:
| Experimental Component | Recommended Protocol & Model Details |
|---|---|
| Cell Culture | Primary astrocytes or other relevant cell types from WT and Nrf2-KO mice [1]. |
| Genetic Models | Use Nrf2-Knockout (e.g., RIKEN BRC No. 01390, C57BL/6 background) and Keap1-Knockdown (e.g., Keap1FA/FA) mice. Keap1 full knockout is lethal [2] [3]. |
| siRNA Knockdown | Transfert cells with siRNA specific for Keap1 (e.g., 50 nM concentration, using Lipofectamine) to inhibit the negative regulator of Nrf2 [1]. |
| Key Outcome Measures | 1. Gene Expression: qPCR for Nrf2 target genes (Nqo1, Gclc, Gclm, Txnrd1, Hmox1) [2]. 2. Protein Analysis: Western Blot for NRF2, KEAP1, and antioxidant proteins. 3. Functional Assays: Cell viability assays under oxidative stress (e.g., using tert-butyl hydroperoxide) [1]. |
Although direct knockout validation is lacking, multiple high-quality studies have documented this compound's anti-inflammatory and antioxidant properties through other mechanistic studies.
The following diagram summarizes the key signaling pathways through which this compound has been reported to exert its effects:
The table below summarizes the supporting experimental data for these known actions:
| Pharmacological Action | Experimental Evidence & Model Systems |
|---|---|
| Anti-inflammatory & Anti-apoptotic | In rat model of Intervertebral Disc Degeneration (IDD), this compound (intradiscal injection) inhibited TNF-α-induced inflammation and apoptosis by suppressing NF-κB and MAPK pathways [5] [6]. |
| Anti-inflammatory | In Crohn's disease-like colitis, this compound attenuated the inflammatory response by inhibiting the TLR4-NF-κB signaling pathway [4]. |
| Activates Nrf2 Pathway | In a cellular model of Alzheimer's disease (BV-2 murine microglial cells induced by amyloid-β), this compound alleviated oxidative stress and inflammation by modulating the Keap1/Nrf2 pathway [7]. |
The table below summarizes the mechanisms and experimental evidence for Engeletin and standard neuroprotective agents based on the analyzed research.
| Agent | Class / Type | Primary Proposed Mechanism of Action | Reported Efficacy (from animal models) | Key Molecular Targets / Pathways |
|---|---|---|---|---|
| This compound | Natural Dihydroflavonoid | Anti-inflammatory, Antioxidant, Anti-ferroptosis, Pro-angiogenic [1] [2] [3] | Reduces infarct size, improves neurological scores, reduces brain edema in MCAO rats [1] [2]. | HMGB1/TLR4/NF-κB, VEGF/Vasohibin-2, Ang-1/Tie2, Nrf2/HO-1, Keap1/Nrf2 [1] [2] [3]. |
| NBP (Butylphthalide) | Synthetic Compound (Standard Drug) | Neuroprotective (Improves mitochondrial function, reduces oxidative stress, anti-apoptosis) [4] | Ranked highest for improving 90-day functional outcomes (mRS, NIHSS) in a network meta-analysis of AIS patients [4]. | Not specified in the provided results. |
| Edaravone | Synthetic Antioxidant (Standard Drug) | Free Radical Scavenger [4] | Ranked highest for early neurological improvement (7-day NIHSS) and 90-day Barthel Index in a network meta-analysis of AIS patients [4]. | Not specified in the provided results. |
| Citicoline | Endogenous Nucleotide | Membrane Stabilization, Neuro-repair [4] | Demonstrates efficacy in enhancing neurological function and prognosis in stroke patients [4]. | Not specified in the provided results. |
| Cerebrolysin | Peptide Preparation | Neurotrophic, Neuroprotective [4] | Demonstrates efficacy in enhancing neurological function and prognosis in stroke patients [4]. | Not specified in the provided results. |
For researchers to evaluate and replicate findings, here is a summary of key experimental methodologies and data from pivotal studies on this compound.
This model is a standard for studying cerebral ischemia-reperfusion injury, mimicking ischemic stroke in humans [1] [2].
This model uses human umbilical vein endothelial cells (HUVECs) to simulate ischemic conditions at a cellular level [2].
This compound's neuroprotection is mediated through multiple pathways. The diagram below illustrates the key mechanisms identified in preclinical studies, particularly in the context of cerebral ischemia.
This diagram illustrates the multi-target mechanism of this compound, which simultaneously suppresses damaging pathways (red) and promotes protective pathways (green).
For drug development professionals, the current data on this compound suggests several key considerations:
The table below summarizes quantitative data on engeletin's interaction with various molecular targets and its resulting biological effects.
| Target / Assay | Experimental System | Key Findings / Affinity Measure | Citation |
|---|---|---|---|
| SARS-CoV-2 Main Protease (Mpro) | Computational Molecular Docking | Binding Affinity: -8.7 kcal/mol (Ranked 2nd among 150 phytocompounds) | [1] [2] |
| Toll-like Receptor 4 (TLR4) | Computational Molecular Docking | Highly stable binding predicted | [3] |
| Inflammatory Signaling (NF-κB, MAPK) | TNF-α-induced NP cells (in vitro) | Inhibited phosphorylation of p65 and p38; reduced nuclear translocation | [4] |
| Aldose Reductase (AR) | In vitro enzyme assay | Inhibited AR catalytic activity | [5] |
| Crohn's Disease-like Colitis | TNBS-induced murine model (in vivo) | Alleviated inflammation, improved epithelial barrier, inhibited TLR4-NF-κB pathway | [3] |
| Intervertebral Disc Degeneration | Rat puncture model (in vivo) | Intradiscal injection alleviated IDD, reduced inflammation and apoptosis | [4] |
| Cell Viability | NP cells (CCK-8 assay) | Low cytotoxicity at concentrations up to 160 µM | [4] |
For the key findings mentioned above, the experimental methodologies were as follows:
The diagram below illustrates the primary molecular mechanism by which this compound exerts its anti-inflammatory effects, as identified in multiple studies [4] [3].
The data indicates that this compound is a multi-target natural compound with significant therapeutic potential. Its ability to simultaneously inhibit key pro-inflammatory pathways like NF-κB and MAPK explains its efficacy in diverse disease models [4] [3]. Furthermore, its high computational binding affinity for the SARS-CoV-2 Mpro suggests a potential for antiviral application, though this requires experimental validation [1] [2].
A primary challenge for its development as a therapeutic agent is its limited solubility and permeability, which may restrict its bioavailability, especially for central nervous system targets [6]. Proposed solutions include advanced delivery systems like functionalized nanostructured lipid carriers (NLCs) for intranasal administration, which could enhance brain delivery for treating neurological conditions [6].
| Disease Model | Effects on NF-κB Pathway | Effects on MAPK Pathway | Key Experimental Methods | Reference |
|---|---|---|---|---|
| Intervertebral Disc Degeneration | Inhibited phosphorylation of IKK, IκBα, and p65; blocked nuclear translocation of p65. [1] [2] | Inhibited phosphorylation of p38; no significant effect on JNK or ERK. [1] [2] | Western Blot, Confocal Microscopy, qPCR [1] [2] | [1] [2] |
| Crohn's Disease-like Colitis | Inhibited the TLR4-NF-κB signaling pathway. [3] | Information not specified in the search results. | Western Blot, Immunofluorescence [3] | [3] |
| Sepsis Model (in vitro) | Suppressed phosphorylation of the p65 protein. [4] | Information not specified in the search results. | Western Blot [4] | [4] |
| Experimental Colitis | Suppressed NF-κB-mediated inflammation. [5] | Information not specified in the search results. | Western Blot, ELISA [5] | [5] |
| Airway Mucus Overproduction | Inhibited the NF-κB pathway. [4] | Information not specified in the search results. | qPCR, Western Blot (as cited in review) [4] | [4] |
For researchers looking to replicate or build upon these findings, here are the methodologies from pivotal studies.
The following diagrams illustrate the mechanisms by which this compound inhibits the NF-κB and MAPK pathways based on the experimental evidence.
Based on the available experimental data, a comparative analysis of this compound's action can be summarized as follows:
The collective evidence suggests that while this compound effectively suppresses both pathways, its inhibitory profile appears broader and more consistent for the NF-κB pathway. Its action on the MAPK pathway is significant but potentially more confined to the p38 MAPK branch.
The table below summarizes experimental data on Engeletin's potency from pre-clinical studies.
| Biological Activity / Assay | Compared Compound(s) | Potency (IC₅₀ / Effective Concentration) | Experimental Model | Key Findings & Context |
|---|
| Anti-inflammatory (PGE2 inhibition) | this compound, Astilbin, Quercetin [1] | This compound IC₅₀ = 19.6 µg/ml (43.5 µM) Astilbin IC₅₀ = 19.9 µg/ml (65.8 µM) Quercetin IC₅₀ = 14.4 µg/ml (37.1 µM) | LPS-stimulated RAW 264.7 mouse macrophage cells [1] | this compound and astilbin showed similar potency, both less potent than quercetin in inhibiting PGE2 release. | | Anti-inflammatory (TNF-α inhibition) | this compound, Astilbin, Quercetin [1] | This compound IC₅₀ >100 µg/ml (Inactive) Astilbin IC₅₀ >100 µg/ml (Inactive) Quercetin IC₅₀ = 1.25 µg/ml (4.14 µM) | LPS-stimulated RAW 264.7 mouse macrophage cells [1] | this compound and astilbin showed no significant activity, while quercetin was highly potent in inhibiting TNF-α production. | | Anti-inflammatory (NO inhibition) | this compound, Astilbin, Quercetin [1] | This compound IC₅₀ >100 µg/ml (Inactive) Astilbin IC₅₀ >100 µg/ml (Inactive) Quercetin IC₅₀ = 11.2 µg/ml (37.1 µM) | LPS-stimulated RAW 264.7 mouse macrophage cells [1] | this compound and astilbin showed no significant activity, while quercetin was effective in inhibiting NO production. | | Aldose Reductase Inhibition | this compound [1] | IC₅₀ = 1.16 µM | Recombinant human enzyme assay [1] | Suggests potential for managing diabetic complications. No direct comparison to other inhibitors in the provided data. | | Cytochrome P450 Inhibition | this compound [2] | CYP3A4 IC₅₀ = 1.32 µM CYP2D6 IC₅₀ = 2.87 µM | Human CYP enzyme assay [2] | this compound is a more potent inhibitor of CYP3A4 than of CYP2D6. This is important for assessing potential drug-drug interactions. |
For researchers looking to replicate or understand these studies, here are the methodologies for key experiments cited above.
Anti-inflammatory Assay (PGE2, TNF-α, NO) [1]:
Enzyme Inhibition Kinetics (Cytochrome P450) [2]:
This compound's therapeutic effects are linked to its modulation of specific signaling pathways. The diagram below illustrates the key pathways identified in the search results, particularly in the context of mitigating colitis [3].
This multi-targeted action, particularly on the AMPK/SIRT1/PGC-1α axis for mitochondrial protection, is a distinguishing feature of this compound's mechanism [3].
The table below summarizes key experimental findings on this compound's effects, demonstrating its efficacy across various disease models and available safety data.
| Disease Model/System | Experimental System | Effective Dose/Concentration | Key Efficacy Findings | Safety/Toxicity Findings |
|---|---|---|---|---|
| Inflammatory Bowel Disease | DSS-induced colitis in mice [1] [2] | 10, 20, 40 mg/kg (oral) | ↓ Weight loss, colon shortening; ↑ gut barrier integrity; ↓ inflammation & oxidative stress [1] [2] | No overt toxicity reported at 40 mg/kg [1] [2] |
| Osteoarthritis | TNF-α-induced rat chondrocytes [3] | 10, 20 μM (in vitro) | ↓ ECM degradation; ↓ apoptosis; ↓ ROS [3] | IC50 > 240 μM (24-h treatment) [3] |
| Insulin Resistance | High glucose/insulin-induced HepG2 liver cells [4] | 10, 100 μM (in vitro) | ↑ Glucose consumption; ↑ insulin receptor expression; ↓ oxidative stress & apoptosis [4] | Cytotoxicity tested from 100 pM to 100 μM; no significant toxicity at effective doses [4] |
| General Pharmacology | Various cell lines [5] | N/S | Broad anti-inflammatory, antioxidant, anti-tumor activities [5] | Described as having "low cytotoxicity" [5] |
For researchers looking to replicate or build upon these findings, here are the core methodologies used in the cited studies.
In Vivo Colitis Model (Mouse) [1] [2]:
In Vitro Chondrocyte Model (Osteoarthritis) [3]:
In Vitro Insulin Resistance Model (Liver) [4]:
The most detailed mechanistic study elucidates this compound's action in protecting intestinal epithelial cells, which can be visualized through the following signaling pathway.
Based on the compiled data, here are the key takeaways and potential next steps for research:
Engeletin is a natural dihydroflavonoid found in plants like Smilax glabra Roxb., and current research is focused on its potential therapeutic effects across various diseases [1] [2]. The transition from promising preclinical data to clinical trials is a critical next step.
Experimental data from animal models and cell lines show that this compound exerts protective effects primarily through anti-inflammatory, antioxidant, and anti-apoptotic pathways. The tables below summarize its mechanisms and efficacy across different disease models.
Table 1: Key Signaling Pathways Targeted by this compound
| Pathway | Biological Role | Effect of this compound | Experimental Context (Cell/Animal Model) |
|---|---|---|---|
| NF-κB Pathway [3] [5] [6] | Master regulator of inflammation, cell survival, and apoptosis. | Downregulates / Inhibits | H9c2 cardiomyocytes, rat chondrocytes, mouse colitis model. |
| Nrf2 Pathway [3] [5] [6] | Central regulator of antioxidant response. | Activates / Upregulates | H9c2 cardiomyocytes, rat chondrocytes, mouse colitis model. |
| AMPK/SIRT1/PGC-1α Axis [2] [4] | Regulates energy metabolism and mitochondrial biogenesis. | Activates | Intestinal epithelial cells, mouse colitis model. |
| MAPK Pathway [6] | Mediates cellular responses to stress and inflammation. | Inhibits | Rat chondrocytes. |
Table 2: Quantitative Efficacy of this compound in Preclinical Models
| Disease Model | Key Efficacy Metrics | Result with this compound Treatment | Experimental Model |
|---|
| Myocardial Injury [3] [5] | Cell viability, ROS, MDA, GSH, SOD, Apoptosis | Increased cell viability Reduced ROS & MDA Increased GSH & SOD Inhibited apoptosis | H9c2 cardiomyocytes (rat) under hypoxia-reoxygenation. | | Colitis (IBD) [2] [4] | Disease Activity Index (DAI), Colon length, Inflammatory cytokines | Improved DAI score Reduced colon shortening Restored gut barrier function | DSS-induced colitis in mice. | | Osteoarthritis [6] | Expression of Collagen II, Aggrecan, MMPs, Apoptosis | Increased ECM components Reduced catabolic enzymes Inhibited chondrocyte apoptosis | TNF-α-induced rat chondrocytes; ACLT rat model. | | Insulin Resistance [7] | Glucose consumption, ISR-1, ISR-2, GLUT-2 levels | Increased glucose consumption Upregulated insulin signaling molecules | Human HepG2 liver cells. | | Doxorubicin-Induced Cardiotoxicity [8] | Cell viability, LDH release, ROS, Apoptotic genes | Improved cell viability Reduced LDH release Downregulated Cyt-c/CASP-3 | H9c2 cardiomyocytes (rat). |
To ensure the reliability and reproducibility of preclinical data, researchers employ standardized experimental protocols. Below is a workflow for a typical in vivo study investigating this compound's effects on colitis, integrating both animal and organoid models [2] [4].
For this compound to advance towards clinical application, future work must address several key areas: